2-ethynylspiro[3.3]heptan-2-ol
Description
Properties
CAS No. |
2621398-43-2 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.2 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-ethynylspiro[3.3]heptan-2-ol: A Novel Scaffold for Drug Discovery
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel molecular scaffolds that can unlock new chemical space and provide improved pharmacological profiles is a central theme in modern drug discovery. The spiro[3.3]heptane motif has emerged as a particularly promising three-dimensional (3D) scaffold due to its rigid structure and favorable physicochemical properties.[1][2] This guide introduces a novel derivative, 2-ethynylspiro[3.3]heptan-2-ol, a compound poised to offer unique advantages in the design of next-generation therapeutics. By combining the rigid spiro[3.3]heptane core with a reactive ethynyl group and a tertiary alcohol, this molecule presents a versatile platform for creating diverse and potent drug candidates. This document provides a comprehensive overview of its chemical structure, predicted properties, a proposed synthetic pathway, and potential applications in medicinal chemistry.
The Spiro[3.3]heptane Scaffold: A Gateway to Three-Dimensionality
Spirocycles, compounds containing two rings connected by a single common atom, have garnered significant interest in drug discovery for their ability to confer conformational rigidity and introduce three-dimensionality.[3][4] Unlike flat aromatic systems, spirocycles can project functional groups into distinct vectors in 3D space, potentially leading to enhanced binding affinity and selectivity for biological targets.[5] The spiro[3.3]heptane framework, in particular, is valued for its structural rigidity and has been successfully employed as a bioisostere for commonly used rings like benzene.[6] Its incorporation into drug candidates has been shown to improve metabolic stability and other pharmacokinetic properties.[6]
Chemical Structure and Predicted Properties of this compound
The proposed structure of this compound combines the spiro[3.3]heptane core with an ethynyl and a hydroxyl group at the C2 position. This unique combination of functional groups on a rigid scaffold is anticipated to endow the molecule with a distinct set of properties.
Caption: Chemical structure of this compound.
Predicted Physicochemical Properties
Based on the constituent functional groups and the core scaffold, the following physicochemical properties are predicted for this compound:
| Property | Predicted Value | Rationale |
| Molecular Formula | C9H12O | Based on the chemical structure. |
| Molecular Weight | 136.19 g/mol | Calculated from the molecular formula. |
| Topological Polar Surface Area (TPSA) | 20.23 Ų | Contribution from the hydroxyl group. |
| logP (Octanol-Water Partition Coefficient) | ~1.5 - 2.5 | The spiro[3.3]heptane core is lipophilic, while the hydroxyl and ethynyl groups add some polarity. |
| Hydrogen Bond Donors | 1 | The hydroxyl group. |
| Hydrogen Bond Acceptors | 1 | The oxygen atom of the hydroxyl group. |
| Reactivity | High | The terminal alkyne is a versatile functional group for various coupling reactions. The tertiary alcohol can undergo substitution reactions.[7][8] |
Proposed Synthesis of this compound
A plausible and efficient synthetic route to this compound would involve the nucleophilic addition of an acetylide to a spiro[3.3]heptanone precursor. This approach is a well-established method for the synthesis of tertiary alkynyl alcohols.[9]
Synthetic Scheme
Caption: Proposed synthetic pathway to this compound.
Detailed Experimental Protocol
Objective: To synthesize this compound via the ethynylation of spiro[3.3]heptan-2-one.
Materials:
-
Spiro[3.3]heptan-2-one
-
Ethynylmagnesium bromide (0.5 M in THF) or ethynyllithium
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, dropping funnel, condenser)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: A flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet is charged with a solution of spiro[3.3]heptan-2-one in anhydrous THF under an inert atmosphere. The flask is cooled to 0 °C in an ice bath.
-
Addition of Acetylide: Ethynylmagnesium bromide solution (or a freshly prepared solution of lithium acetylide) is added dropwise to the stirred solution of the ketone over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting ketone is consumed.
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: The aqueous layer is separated and extracted with diethyl ether or ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Self-Validation: The identity and purity of the final product would be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The presence of characteristic peaks for the spiro[3.3]heptane protons, the ethynyl proton, and the disappearance of the ketone carbonyl stretch in the IR spectrum would validate the successful synthesis.
Chemical Reactivity and Potential for Derivatization
The presence of both a terminal alkyne and a tertiary alcohol makes this compound a highly versatile building block for further chemical modifications.
-
Reactions of the Ethynyl Group: The terminal alkyne is a gateway to a multitude of chemical transformations, including:
-
Click Chemistry: The ethynyl group can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles, a common linker in medicinal chemistry.
-
Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides to introduce aromatic or olefinic moieties.
-
Cadiot-Chodkiewicz Coupling: To form unsymmetrical diynes.
-
Hydration: Conversion of the alkyne to a ketone.[10]
-
-
Reactions of the Tertiary Alcohol: The tertiary alcohol can undergo:
-
Substitution Reactions: Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group, allowing for SN1-type substitution reactions.[7]
-
Etherification: Formation of ethers through Williamson ether synthesis (after deprotonation) or under acidic conditions with another alcohol.
-
Esterification: Reaction with acyl chlorides or anhydrides to form esters.
-
This dual reactivity allows for the systematic and modular construction of a diverse library of compounds based on the this compound scaffold.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural and chemical features of this compound make it an attractive scaffold for the development of novel therapeutic agents.
-
Scaffold for Fragment-Based Drug Discovery (FBDD): Its relatively low molecular weight and presence of key functional groups make it an ideal starting point for FBDD campaigns.
-
Bioisosteric Replacement: The spiro[3.3]heptane core can serve as a rigid, three-dimensional bioisostere for other cyclic systems, potentially improving the ADME (absorption, distribution, metabolism, and excretion) properties of existing drug molecules.[6][11]
-
Probing Protein Binding Pockets: The rigid nature of the scaffold allows for the precise positioning of the ethynyl and hydroxyl groups to probe specific interactions within a protein's active site.
-
Development of Covalent Inhibitors: The reactive ethynyl group can be utilized in the design of targeted covalent inhibitors.
The incorporation of this novel scaffold could lead to the discovery of new drugs with improved potency, selectivity, and pharmacokinetic profiles.[12]
Conclusion
While this compound is a novel and, as of now, hypothetically proposed molecule, its rational design based on the well-established principles of medicinal chemistry suggests it holds significant promise as a versatile building block for drug discovery. Its rigid three-dimensional structure, coupled with the dual reactivity of the ethynyl and tertiary alcohol functionalities, provides a powerful platform for the synthesis of diverse and complex molecular architectures. Further experimental investigation into the synthesis and characterization of this compound is warranted to fully explore its potential in the development of next-generation therapeutics.
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Harnessing the Third Dimension: A Technical Guide to the Spiro[3.3]heptane Scaffold as a Benzene Bioisostere in Drug Discovery
Introduction: Escaping "Flatland" in Medicinal Chemistry
The over-reliance on flat, aromatic rings in drug design, a phenomenon often termed "molecular obesity" or being trapped in "flatland," presents significant challenges in modern medicinal chemistry. While the benzene ring is a cornerstone of many successful therapeutics, its planarity can lead to suboptimal physicochemical properties, including poor solubility, high metabolic liability through cytochrome P450-mediated oxidation, and potential for off-target activities due to promiscuous binding. The drive to create more three-dimensional (3D), sp³-rich molecules has thus become a central theme in contemporary drug discovery, aiming to improve compound properties and explore novel chemical space.[1][2][3] This guide provides an in-depth exploration of the spiro[3.3]heptane (SPH) scaffold, a rigid and unique 3D structure that has emerged as a highly promising non-classical bioisostere of the benzene ring.[1][4]
The Spiro[3.3]heptane Scaffold: A Three-Dimensional Benzene Bioisostere
The spiro[3.3]heptane scaffold is a saturated bicyclic system characterized by two cyclobutane rings sharing a single carbon atom. This unique arrangement confers a rigid, three-dimensional geometry with non-collinear exit vectors for substituent placement, a stark contrast to the planar nature of the benzene ring.[5][6] This structural distinction allows for a more precise and spatially distributed presentation of functional groups, which can lead to enhanced target engagement and improved selectivity.
The SPH scaffold can mimic mono-, meta-, and para-substituted phenyl rings, making it a versatile tool for bioisosteric replacement in a wide range of chemical series.[5][6][7] The non-coplanar arrangement of the exit vectors in SPH derivatives offers a departure from the linear trajectory of substituents in para-substituted benzenes, opening up new possibilities for probing protein binding pockets.[6][8]
Caption: A generalized synthetic workflow for spiro[3.3]heptane derivatives.
Experimental Protocol: Synthesis of a Spiro[3.3]heptanone Intermediate
The following is a representative protocol for the synthesis of a spiro[3.3]heptanone derivative via a [2+2] cycloaddition of a keteniminium salt with an alkene. [7] Materials:
-
N,N-dimethylamide of a cyclobutane carboxylic acid
-
Alkene
-
Triflic anhydride
-
Collidine or lutidine
-
1,2-dichloroethane (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the alkene (1.0 equiv) and the N,N-dimethylamide (1.2 equiv) in anhydrous 1,2-dichloroethane, add collidine or lutidine (1.2 equiv).
-
Cool the reaction mixture to 0 °C and add triflic anhydride (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 16 hours.
-
Cool the reaction to room temperature and quench by the addition of saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired spiro[3.3]heptanone.
Case Studies in Drug Discovery
The utility of the SPH scaffold as a benzene bioisostere has been demonstrated in several drug discovery programs.
Sonidegib (Hedgehog Pathway Inhibitor)
Replacement of the meta-substituted phenyl ring in the anticancer drug Sonidegib with a spiro[3.3]heptane moiety resulted in analogs that retained inhibitory activity against the Hedgehog signaling pathway. [5][7][9]While the SPH analogs exhibited lower potency compared to the parent drug, this study validated the SPH core as a viable bioisostere for a meta-substituted benzene ring. [9]
Vorinostat (HDAC Inhibitor)
In the case of the histone deacetylase (HDAC) inhibitor Vorinostat, the terminal phenyl group was replaced with a spiro[3.3]heptane scaffold. [5][10]The resulting SPH analog demonstrated cytotoxic effects on human hepatocellular carcinoma cells, inducing caspase-dependent cell death, which is consistent with the mechanism of action of Vorinostat. [9]
Benzocaine (Local Anesthetic)
The para-substituted phenyl ring of the local anesthetic Benzocaine was successfully replaced with a spiro[3.3]heptane core. [5][6]The SPH analog exhibited a significant antinociceptive effect in a tail-flick test in mice, demonstrating that the SPH scaffold can effectively mimic a para-substituted benzene ring in a biologically active compound. [8]
Caption: Improved binding interactions with a 3D spiro[3.3]heptane scaffold.
Future Outlook
The spiro[3.3]heptane scaffold is a valuable addition to the medicinal chemist's toolkit for escaping flatland. Its rigid, 3D structure and ability to mimic various substitution patterns of the benzene ring make it an attractive bioisostere for optimizing drug candidates. [1][4]Further exploration of this scaffold, including the synthesis of novel derivatives and its incorporation into a broader range of therapeutic targets, is expected to yield new drug candidates with improved properties. The continued development of efficient and scalable synthetic routes to functionalized SPH building blocks will be critical for its wider application in drug discovery. [10][11]
References
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ChemRxiv. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. [Link]
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Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(10), e202316557. [Link]
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Jung, M., & Lindsay, V. N. G. (2025). Spiro[3.3]heptane: A Versatile sp³‐Rich Scaffold and its Synthetic Routes. European Journal of Organic Chemistry, 28, e202500738. [Link]
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Prysiazhniuk, K., et al. (2024). Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as building blocks in medicinal chemistry. ResearchGate. [Link]
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Groves, J. T., & Williams, C. M. (2025). Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. Organic Letters. [Link]
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Shipman, M., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]
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ChemRxiv. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. [Link]
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Goudreau, N., & Charette, A. B. (2022). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Nature Communications, 13(1), 2850. [Link]
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Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(10), e202316557. [Link]
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Mykhailiuk, P. K. (2022). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv. [Link]
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An In-depth Technical Guide to the Solubility of 2-ethynylspiro[3.3]heptan-2-ol in Organic Solvents
This guide provides a comprehensive analysis of the expected solubility of 2-ethynylspiro[3.3]heptan-2-ol in a range of common organic solvents. As a novel compound with significant potential in medicinal chemistry and materials science, understanding its solubility profile is critical for its application in drug development and chemical synthesis. This document will delve into the theoretical principles governing its solubility, provide predictive assessments, and detail experimental protocols for empirical determination.
Introduction: The Significance of the Spiro[3.3]heptane Scaffold
The spiro[3.3]heptane moiety is a rigid, three-dimensional scaffold that has garnered considerable interest in medicinal chemistry.[1][2] Its unique spatial arrangement offers an escape from the "flatland" of traditional aromatic systems, providing access to novel chemical space.[1] This can lead to improved physicochemical properties in drug candidates, such as enhanced metabolic stability and binding affinity.[2] The introduction of functional groups, such as the ethynyl and hydroxyl moieties in this compound, further expands the utility of this scaffold, making a thorough understanding of its fundamental properties, like solubility, essential.
Molecular Structure and its Influence on Solubility
The solubility of a compound is primarily dictated by its molecular structure and the intermolecular forces it can form with a solvent. The principle of "like dissolves like" is the cornerstone of solubility prediction, stating that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[3][4]
2.1. Analysis of this compound
To predict the solubility of this compound, we must first examine its structural features:
-
The Spiro[3.3]heptane Core: This bicyclic system is composed entirely of sp³-hybridized carbon atoms, creating a non-polar, lipophilic backbone.[5] This rigid structure contributes to a higher melting point compared to more flexible acyclic analogs, which can impact solubility.
-
The Hydroxyl (-OH) Group: The presence of a hydroxyl group introduces polarity to the molecule. This group can act as both a hydrogen bond donor and acceptor, enabling strong interactions with polar solvents.[4][6]
-
The Ethynyl (-C≡CH) Group: The terminal alkyne is a weakly polar functional group. The sp-hybridized carbons are more electronegative than sp³ carbons, creating a slight dipole moment. The acidic proton on the terminal alkyne can also participate in hydrogen bonding, albeit weaker than that of the hydroxyl group.
2.2. Polarity and Intermolecular Forces
The overall polarity of this compound is a balance between its non-polar hydrocarbon framework and its polar functional groups. The hydroxyl group is the most significant contributor to its polarity. The molecule can engage in the following intermolecular interactions:
-
Van der Waals forces (London dispersion forces): Present in all molecules, these forces will be significant due to the surface area of the spiro[3.3]heptane core.
-
Dipole-dipole interactions: Arising from the polar C-O, O-H, and C≡C-H bonds.
-
Hydrogen bonding: The hydroxyl group is a strong hydrogen bond donor and acceptor. The ethynyl group can act as a weak hydrogen bond donor.
The interplay of these factors suggests that this compound will exhibit moderate polarity.
Predicted Solubility in Common Organic Solvents
Based on the structural analysis, we can predict the solubility of this compound in a variety of organic solvents. The following table provides a qualitative prediction of solubility at room temperature.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents can act as both hydrogen bond donors and acceptors, readily solvating the hydroxyl group of the target molecule. The relatively small non-polar backbone of the spiro[3.3]heptane core is not expected to significantly hinder solubility in short-chain alcohols.[6] |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High to Moderate | These solvents are polar and can accept hydrogen bonds from the hydroxyl group. However, they cannot donate hydrogen bonds, which may result in slightly lower solubility compared to protic solvents. The strong dipole moments of DMF and DMSO should effectively solvate the polar regions of the molecule. |
| Non-polar | Hexane, Toluene, Diethyl ether | Moderate to Low | The non-polar spiro[3.3]heptane core will interact favorably with these solvents via van der Waals forces. However, the energetic penalty of disrupting the hydrogen bonding network of the pure solute and the inability of these solvents to effectively solvate the polar hydroxyl group will limit solubility.[3][7] Diethyl ether, with its ability to accept hydrogen bonds, may show slightly better solubility than hydrocarbons like hexane. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and can participate in dipole-dipole interactions. They are generally good solvents for a wide range of organic compounds. |
Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination of solubility is crucial for any practical application. The following section outlines a standard protocol for determining the solubility of a solid organic compound.
4.1. Materials and Equipment
-
This compound (solute)
-
A range of organic solvents (as listed in the table above)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filters)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantitative analysis
4.2. Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: Workflow for experimental solubility determination.
4.3. Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.
-
To each vial, add a precise volume of the desired organic solvent.[8]
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sample Analysis:
-
After equilibration, carefully remove the vials and allow any undissolved solid to settle.
-
Withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.
-
Prepare a series of dilutions of the filtered saturated solution.
-
Analyze the diluted solutions using a calibrated HPLC or GC method to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
The solubility is the concentration of the compound in the saturated solution, typically expressed in mg/mL or mol/L. This is calculated from the concentration of the diluted samples and the dilution factor.
-
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: For most solid solutes, solubility increases with temperature. This relationship should be determined experimentally if the compound is to be used in applications with varying thermal conditions.
-
Purity of the Compound: Impurities can affect the measured solubility. It is essential to use a highly purified sample of this compound for accurate measurements.
-
Presence of Other Solutes: The presence of other compounds in the solution can alter the solubility through co-solvency or anti-solvent effects.
Conclusion
This compound is a molecule of significant interest due to its unique spirocyclic scaffold and versatile functional groups. Based on its structure, it is predicted to be highly soluble in polar protic and aprotic solvents, with moderate to low solubility in non-polar and chlorinated solvents. This guide provides a theoretical framework for understanding its solubility and a practical, detailed protocol for its empirical determination. The experimental data obtained will be invaluable for the effective use of this compound in drug discovery, process development, and materials science.
References
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- Mykhailiuk, P. K., & Shishkin, O. V. (n.d.). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv.
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- National Center for Biotechnology Information. (n.d.). Spiro[3.3]heptane. PubChem.
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- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
- Jung, M. (2025, October 7). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes.
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- Hredzak, S., et al. (n.d.). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
- Grygorenko, O. O., et al. (n.d.). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues.
- Tewari, Y. B., et al. (n.d.). Calculation of Aqueous Solubility of Organic Compounds. PMC.
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- De Borggraeve, W. M., et al. (n.d.). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. RSC Publishing.
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- National Center for Biotechnology Information. (n.d.). Spiro[3.3]heptan-2-ylmethanol. PubChem.
- CP Lab Safety. (n.d.). Spiro[3.3]heptan-2-ol, 95% Purity, C7H12O, 100 mg.
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Unlocking 3D Chemical Space: Spirocyclic Alkynol Building Blocks for Drug Discovery
Executive Summary: The Fsp³ Imperative
In modern drug discovery, the "escape from flatland" is no longer a theoretical concept—it is a practical necessity. As high-throughput screening libraries have become saturated with planar, aromatic-rich compounds, attrition rates due to poor solubility and non-specific binding have risen. Spirocyclic alkynol building blocks represent a high-value solution to this bottleneck.
By combining the rigid, orthogonal geometry of a spirocycle with the versatile reactivity of an alkynol "warhead," these scaffolds offer a dual advantage:
-
Structural: They introduce saturation (high Fsp³) and defined exit vectors, improving physicochemical properties (solubility, logP).
-
Synthetic: The alkynol moiety serves as a latent handle for Diversity-Oriented Synthesis (DOS), enabling rapid access to triazoles, isoxazoles, and complex fused ring systems.
This guide details the strategic implementation, synthesis, and functionalization of these building blocks.
Structural Rationale: Why Spirocyclic Alkynols?
The Geometry of Bioactivity
Traditional medicinal chemistry relies heavily on sp²-hybridized aromatic rings (e.g., biphenyls). While easy to synthesize, these structures often suffer from "molecular obesity"—high lipophilicity and poor metabolic stability.
Spirocycles, such as spiro[3.3]heptane or azaspiro[4.5]decane , force substituents into orthogonal planes. When an alkynol group is installed at the spiro-center or a distal position, it creates a rigid, 3D vector that can probe protein binding pockets inaccessible to flat molecules.
Key Advantages:
-
Conformational Restriction: Reduces the entropic penalty of binding.
-
Metabolic Blocking: The quaternary spiro-carbon blocks metabolic soft spots (e.g., benzylic oxidation).
-
Solubility: Increased Fsp³ character disrupts crystal lattice packing, enhancing aqueous solubility.
Comparative Metrics: Flat vs. Spiro
The following table illustrates the physicochemical shift when replacing a phenyl ring with a spirocyclic core in a theoretical lead compound.
| Property | Phenyl-Based Analog (Flat) | Spirocyclic Alkynol Analog (3D) | Impact on Developability |
| Hybridization (Fsp³) | 0.25 | 0.65 | High: Correlates with clinical success (Lovering et al.). |
| Solubility (µM) | < 10 | > 150 | Critical: Improves bioavailability. |
| LogP (Lipophilicity) | 4.2 | 2.8 | Moderate: Reduces non-specific toxicity. |
| Metabolic Clearance | High (CYP mediated) | Low (Steric shielding) | High: Extends half-life. |
| Vector Geometry | 180° (Linear/Planar) | 109.5° (Tetrahedral) | High: Accesses novel IP space. |
Synthetic Architectures & Workflows
The synthesis of spirocyclic alkynols typically hinges on the nucleophilic addition of acetylides to spiro-ketones. This reaction is robust, scalable, and tolerates various heteroatoms (N, O, S) within the spiro-skeleton.
Core Synthesis: The Grignard Approach
The most direct route to tertiary spiro-alkynols involves the addition of ethynylmagnesium bromide or lithium acetylides to a protected spiro-ketone.
Experimental Protocol: Synthesis of tert-Butyl 6-ethynyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
Objective: To generate a divergent core building block from commercially available tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.
Reagents:
-
Substrate: tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq)
-
Reagent: Ethynylmagnesium bromide (0.5 M in THF, 1.5 eq)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Quench: Saturated aqueous NH₄Cl
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere throughout.
-
Dissolution: Add the spiro-ketone (2.11 g, 10.0 mmol) and dissolve in anhydrous THF (50 mL). Cool the solution to -78°C using a dry ice/acetone bath. Rationale: Low temperature prevents enolization of the ketone and suppresses side reactions.
-
Addition: Dropwise add the ethynylmagnesium bromide solution (30 mL, 15.0 mmol) via syringe over 20 minutes. Ensure the internal temperature does not rise above -65°C.
-
Equilibration: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours. Monitor by TLC (System: 30% EtOAc/Hexanes; Stain: KMnO₄). The product will appear as a lower Rf spot compared to the ketone.
-
Quench: Carefully quench the reaction at 0°C by adding saturated aqueous NH₄Cl (20 mL). Caution: Exothermic reaction.
-
Workup: Extract the aqueous layer with EtOAc (3 x 50 mL). Combine organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes) to yield the target alkynol as a white solid (Yield: ~85-90%).
Validation Check:
-
¹H NMR: Look for the acetylenic proton singlet (~2.5 ppm) and the disappearance of the ketone signal.
-
IR: Strong absorption at ~3300 cm⁻¹ (O-H) and ~2100 cm⁻¹ (C≡C).
Functionalization Strategies: The Divergent Workflow
Once the spirocyclic alkynol is synthesized, it acts as a branching point. The alkyne handle can be engaged in "Click" chemistry, cross-coupling, or cyclization reactions to generate diverse libraries.
Diagram: Divergent Synthesis Pathway
The following diagram illustrates the transformation of the core spiro-ketone into three distinct pharmacological classes using the alkynol handle.
Figure 1: Divergent synthesis workflow transforming a spiro-ketone into diverse pharmacophores via the alkynol intermediate.
Reaction Classes
-
CuAAC (Click Chemistry): Reacting the alkynol with organic azides using Cu(I) catalysis yields 1,4-disubstituted 1,2,3-triazoles. This is ideal for fragment linking or probing SAR (Structure-Activity Relationships) deep in a binding pocket.
-
Sonogashira Coupling: Palladium-catalyzed coupling with aryl halides extends the carbon skeleton, creating rigid, linear spacers.
-
Cyclocarbonylation: Treatment with CO and Pd catalysts can cyclize the alkynol (involving the hydroxyl group) to form spiro-lactones or cyclic carbonates, further rigidifying the structure.
Case Studies & Authoritative Grounding
The utility of spirocyclic scaffolds is validated by their increasing prevalence in approved therapeutics.[1][2]
-
Fluspirilene (Antipsychotic): One of the earliest examples, utilizing a spiro[4.5]decane system. The spiro-carbon is essential for positioning the pharmacophore to interact with D2 receptors [1].
-
Ledipasvir (HCV NS5A Inhibitor): Contains a spirocyclic element that contributes to its high potency and picomolar activity. The rigidity of the spirocycle minimizes the entropic cost of binding to the viral protein [2].
-
Olaparib Analogs (PARP Inhibitors): Recent medicinal chemistry efforts have replaced the piperazine core of Olaparib with spirocyclic diamines. This modification improved selectivity for PARP-1 over PARP-2 and reduced cytotoxicity, demonstrating the power of spiro-substitution to tune selectivity profiles [3].
These examples confirm that spirocyclic integration is not merely an academic exercise but a proven strategy for clinical success.
References
-
Mokrosz, J. L., et al. (1992). Structure-activity relationship studies of spiro[4.5]decane-8-azidobutrophenones as ligands for 5-HT1A and D2 receptors. Journal of Medicinal Chemistry.[3][4] Link
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Link, J. O., et al. (2014). Discovery of ledipasvir (GS-5885): a potent, once-daily oral NS5A inhibitor for the treatment of hepatitis C virus infection. Journal of Medicinal Chemistry.[3][4] Link
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Doveston, R. G., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry.[1][2][3][5][6][7][8] Journal of Medicinal Chemistry.[3][4] Link
-
Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[3][4] Link
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Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link
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Technical Monograph: 2-Ethynylspiro[3.3]heptan-2-ol
Structural Identity, Synthesis, and Medicinal Chemistry Applications
Executive Summary
This technical guide profiles 2-ethynylspiro[3.3]heptan-2-ol , a high-value aliphatic building block used in modern drug discovery. As the pharmaceutical industry moves away from planar aromatic scaffolds ("escaping flatland"), spirocyclic systems like spiro[3.3]heptane have emerged as critical bioisosteres. This molecule combines a rigid, metabolic-resistant spiro core with a versatile ethynyl "handle" for further functionalization (e.g., via "Click" chemistry) and a polar hydroxyl group for hydrogen bonding.
Structural Identity & Identifiers
The following identifiers are verified for integration into chemical databases and chemoinformatics workflows.
| Descriptor | Value |
| IUPAC Name | This compound |
| CAS Registry Number | 2621398-43-2 |
| SMILES | C#CC1(O)CC2(CCC2)C1 |
| InChI String | InChI=1S/C9H12O/c1-2-9(10)5-8(6-9)3-4-7-8/h1,10H,3-7H2 |
| InChI Key | IBZODLAATJPVIB-UHFFFAOYSA-N |
| Molecular Formula | C9H12O |
| Molecular Weight | 136.19 g/mol |
Physicochemical Profile & Significance[4]
The "Spiro" Advantage
The spiro[3.3]heptane scaffold is a validated bioisostere for gem-dimethyl groups, cyclohexanes, and even phenyl rings. Its inclusion in a drug candidate often results in:
-
Increased Fsp³ Character: Higher saturation correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding to off-target hydrophobic pockets.
-
Vector Rigidity: Unlike flexible alkyl chains, the spiro cycle locks substituents into specific vectors, reducing the entropic penalty upon protein binding.
-
Metabolic Stability: The quaternary spiro-carbon prevents oxidative metabolism at that position, a common liability in simpler aliphatic rings.
Functional Groups
-
Ethynyl Group (-C≡CH): Acts as a steric probe or a reactive handle for Sonogashira couplings and CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).
-
Hydroxyl Group (-OH): Provides a hydrogen bond donor/acceptor capability, critical for interacting with specific residues in a binding pocket (e.g., serine proteases or kinases).
Synthetic Pathway[5]
The synthesis of this compound is typically achieved via the nucleophilic addition of an acetylide anion to the corresponding ketone, spiro[3.3]heptan-2-one .
Reaction Logic Diagram
The following flow illustrates the core synthetic logic and critical decision points.
Figure 1: Synthetic workflow for the generation of the target alcohol from the spiro-ketone precursor.
Detailed Experimental Protocol
Note: This protocol assumes standard Schlenk line techniques due to the moisture sensitivity of Grignard reagents.
Reagents:
-
Spiro[3.3]heptan-2-one (1.0 equiv)
-
Ethynylmagnesium bromide (0.5 M in THF, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
Procedure:
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and maintain under an inert atmosphere (Nitrogen or Argon).
-
Solvation: Dissolve spiro[3.3]heptan-2-one (e.g., 5.0 mmol) in anhydrous THF (20 mL). Cool the solution to -78 °C (dry ice/acetone bath).
-
Addition: Dropwise add the Ethynylmagnesium bromide solution (6.0 mmol) over 15 minutes. The low temperature prevents side reactions and controls the exotherm.
-
Reaction: Allow the mixture to stir at -78 °C for 1 hour, then remove the cooling bath and allow it to warm to 0 °C over 2 hours. Monitor conversion via TLC or GC-MS (looking for the disappearance of the ketone peak).
-
Quench: Carefully quench the reaction by adding saturated aqueous NH₄Cl (10 mL) dropwise at 0 °C. Caution: Gas evolution may occur.
-
Workup: Extract the aqueous layer with Diethyl Ether or Ethyl Acetate (3 x 20 mL). Combine organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: The crude residue is typically purified via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield the pure alcohol as a white solid or colorless oil.
Applications in Drug Discovery[4][6]
The this compound motif serves as a versatile "warhead" or linker in fragment-based drug design (FBDD).
Strategic Utility Map
Figure 2: Strategic applications of the ethynyl-spiro scaffold in medicinal chemistry.
-
Click Chemistry Handle: The terminal alkyne is a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows the spiro-ring to be "clicked" onto larger macrocycles or PROTACs (Proteolysis Targeting Chimeras) as a rigid, non-aromatic linker.
-
Fragment Screening: Due to its low molecular weight (136.19 Da) and distinct 3D shape, it is an ideal member of fragment libraries used to probe protein binding pockets that are inaccessible to flat aromatic fragments.
-
Metabolic Stability: Replacing a cyclohexyl-ethynyl group with this spiro-equivalent often retains potency while reducing lipophilicity (LogP) and improving microsomal stability.
References
-
Mykhailiuk, P. K. (2024).[1] Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition.
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.
-
ChemSrc Database . (2024). This compound Entry (CAS 2621398-43-2).[3][4][5][6]
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Context on strained ring synthesis).
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Navigating Three-Dimensional Space: A Comparative Guide to Spiro[3.3]heptane and Bicyclo[1.1.1]pentane Derivatives in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of "Escaping Flatland" in Modern Medicinal Chemistry
For decades, the landscape of drug discovery has been dominated by flat, aromatic ring systems, with the benzene ring being the most ubiquitous scaffold.[1][2] While effective, this reliance on two-dimensional structures has contributed to challenges in navigating the complex, three-dimensional architectures of biological targets. The concept of "escaping flatland" advocates for the incorporation of sp³-rich, rigid scaffolds that introduce three-dimensionality into drug candidates.[3][4][5] This strategic shift can lead to significant improvements in physicochemical and pharmacokinetic properties, including enhanced solubility, improved metabolic stability, and the potential for novel intellectual property.[5][6][7][8][9]
Among the most promising three-dimensional scaffolds to emerge are spiro[3.3]heptane (SPH) and bicyclo[1.1.1]pentane (BCP). Both are strained carbocycles that serve as bioisosteres—substitutes for other chemical groups with similar spatial or electronic characteristics—for common moieties like phenyl rings and tert-butyl groups.[5][6] However, their distinct geometries, strain energies, and synthetic accessibility dictate their strategic application in drug design. This guide provides a detailed comparison of these two critical scaffolds, offering insights into their synthesis, core properties, and practical application to empower rational decision-making in drug development programs.
Spiro[3.3]heptane (SPH): The Versatile, Non-Collinear Scaffold
Spiro[3.3]heptane is a unique sp³-rich scaffold characterized by a central quaternary carbon connecting two cyclobutane rings.[10] This arrangement imparts significant rigidity and a distinct three-dimensional shape.[3] Unlike the linear geometry of BCP, SPH presents substituents with non-collinear exit vectors, making it a versatile mimic for not only para-substituted benzene rings but also meta- and even some mono-substituted systems.[1][2][11][12]
Structural and Physicochemical Properties
The defining feature of SPH is its rigid, non-planar structure. The two cyclobutane rings are perpendicular to each other, creating a compact, globular shape. This rigidity allows for precise positioning of functional groups in three-dimensional space.[4] The strain energy of the spiro[3.3]heptane core is significant, estimated to be around 51.0-53.6 kcal/mol, which is a consequence of the angle and torsional strain within the two four-membered rings.[10] Despite this high strain, the molecule is kinetically stable.[10]
Key advantages of incorporating SPH scaffolds include:
-
Improved Solubility and Reduced Lipophilicity: The replacement of a flat aromatic ring with a saturated SPH core generally increases the fraction of sp³-hybridized carbons (Fsp³), which often correlates with improved aqueous solubility and lower lipophilicity (LogP/LogD).[7]
-
Enhanced Metabolic Stability: By removing aromatic C-H bonds susceptible to oxidative metabolism by cytochrome P450 enzymes, SPH derivatives can exhibit greater metabolic stability.[7]
-
Novelty and Patentability: As a less explored scaffold compared to traditional aromatic systems, SPH offers opportunities to create novel, patent-free analogues of existing drugs.[2][12]
Synthesis of Spiro[3.3]heptane Derivatives
Access to functionalized SPH building blocks is crucial for their application in medicinal chemistry. Several synthetic strategies have been developed, often leveraging the strain of smaller rings.
Representative Protocol: Synthesis of Spiro[3.3]heptan-1-one via Semipinacol Rearrangement [13]
This method provides an expedient route to a key ketone intermediate, which can be further functionalized.[2][14]
-
Step 1: In situ formation of cyclopropanone and nucleophilic addition. A solution of a 1-sulfonylcyclopropanol in a suitable solvent (e.g., THF) is treated with a base (e.g., n-BuLi) at low temperature (-78 °C) to generate the corresponding cyclopropanone in situ. To this is added a lithiated 1-sulfonylbicyclo[1.1.0]butane. The nucleophilic addition of the bicyclobutane to the cyclopropanone forms a 1-bicyclobutylcyclopropanol intermediate.
-
Step 2: Acid-mediated semipinacol rearrangement. The crude intermediate from Step 1 is treated with an acid (e.g., HCl in an appropriate solvent). This induces a 'strain-relocating' semipinacol rearrangement, where the protonated bicyclobutyl moiety rearranges through a cyclopropylcarbinyl cation, expanding one of the rings to form the cyclobutanone of the spiro[3.3]heptan-1-one product.[13]
-
Step 3: Purification. The resulting sulfonyl-substituted spiro[3.3]heptan-1-one is then purified using standard techniques such as column chromatography.
This ketone can then be converted into a variety of useful building blocks, such as amines, carboxylic acids, and boronic acids, through established chemical transformations like Wolff-Kishner reduction, Curtius rearrangement, and lithiation-boration sequences.[2]
Bicyclo[1.1.1]pentane (BCP): The Rigid, Linear Bioisostere
Bicyclo[1.1.1]pentane has rapidly gained prominence as a highly effective bioisostere for the para-substituted phenyl ring, internal alkynes, and the tert-butyl group.[5][6][15] Its structure is exceptionally rigid, consisting of two bridgehead carbons connected by three ethylene bridges, resulting in a cage-like structure. This rigidity and the linear (collinear) orientation of the substituents at the 1 and 3 positions make it an ideal replacement for a 1,4-disubstituted benzene ring.[11][15]
Structural and Physicochemical Properties
The BCP core is one of the most strained small-ring systems, with a strain energy of approximately 66.6 kcal/mol.[15] This high strain is due to the severe deviation of its bond angles from the ideal tetrahedral angle. Despite this, like SPH, BCP is kinetically stable and robust.[15] The distance between the C1 and C3 bridgehead carbons is very similar to the distance between the C1 and C4 carbons of a para-substituted phenyl ring, contributing to its success as a bioisostere.
The primary advantages of using BCPs in drug design include:
-
Significant Improvement in Physicochemical Properties: The replacement of a phenyl ring with a BCP core consistently leads to increased Fsp³, which in turn often results in higher aqueous solubility, higher passive permeability, and improved metabolic stability.[5][6][16]
-
Precise Vectoring of Substituents: The rigid, linear geometry allows for the precise projection of substituents into specific regions of a target's binding pocket, potentially enhancing potency and selectivity.
-
Established Synthetic Accessibility: While historically challenging, recent advances have made a wide range of BCP building blocks more accessible for drug discovery programs.[5][8][17]
Synthesis of Bicyclo[1.1.1]pentane Derivatives
The synthesis of BCP derivatives has been revolutionized by methods involving the ring-opening of [1.1.1]propellane, a highly strained hydrocarbon.[15][16] This precursor is the gateway to most functionalized BCPs used in medicinal chemistry.[5]
Representative Protocol: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid [18]
This diacid is a cornerstone building block from which many other BCP derivatives are made.[18]
-
Step 1: Photochemical [2+2] Cycloaddition. [1.1.1]Propellane is reacted with diacetyl in a flow reactor under irradiation with UV light (e.g., 365 nm). This photochemical addition efficiently constructs the BCP core, yielding 1,3-diacetylbicyclo[1.1.1]pentane on a large scale.[18]
-
Step 2: Haloform Reaction. The resulting diketone is subjected to a haloform reaction (e.g., using sodium hypobromite or hypochlorite) in a batch process. This reaction oxidizes the acetyl groups to carboxylic acids, affording bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[18]
-
Step 3: Purification. The diacid can be isolated and purified by crystallization. This protocol has been demonstrated to be scalable, enabling the production of kilogram quantities of the BCP core.[18]
From this key diacid, a diverse array of building blocks, including mono- and di-functionalized amines, alcohols, and halides, can be prepared through standard functional group interconversions.
Head-to-Head Comparison: SPH vs. BCP
The choice between incorporating an SPH or BCP scaffold is a strategic one, dictated by the specific goals of the drug design project.
| Property | Spiro[3.3]heptane (SPH) | Bicyclo[1.1.1]pentane (BCP) | Rationale & Implications |
| Substituent Geometry | Non-collinear exit vectors | Collinear (180°) exit vectors | SPH is a versatile mimic for mono-, meta-, and para-substituted phenyls.[1][12] BCP is a direct, rigid mimic of para-substituted phenyls and linear alkynes.[5] |
| Shape | Globular, spherical | Rod-like, linear | The shape dictates how the molecule will occupy the binding pocket. SPH can fill more spherical pockets, while BCP is ideal for narrow channels. |
| Strain Energy | ~51-54 kcal/mol[10] | ~67 kcal/mol[15] | Both are highly strained yet kinetically stable. The high strain can be leveraged in synthesis but does not typically pose a liability in final drug compounds. |
| Primary Bioisostere for | mono-, meta-, and para-Phenyl[1][12][19] | para-Phenyl, tert-Butyl, Alkyne[5][6] | The choice depends on the substitution pattern of the aromatic ring being replaced. |
| Synthetic Accessibility | Accessible via various routes, including rearrangements and cycloadditions.[3][13] | Primarily accessed via [1.1.1]propellane chemistry; key precursors are now scalable.[15][17][18] | Both scaffolds have seen significant synthetic advances, making building blocks commercially available or accessible through established protocols. |
Case Studies: Application in Drug Candidates
The true value of these scaffolds is demonstrated by their successful incorporation into bioactive molecules.
Spiro[3.3]heptane in Approved Drugs
-
Sonidegib (Anticancer): Researchers replaced the meta-substituted benzene ring in the anticancer drug Sonidegib with an SPH core. While the resulting analogues were less potent, they demonstrated that the SPH scaffold could successfully mimic the original phenyl ring and maintain activity in the micromolar range.[7] This work validated SPH as a viable bioisostere for a meta-phenylene.[12]
-
Vorinostat (Anticancer): The terminal phenyl ring in the HDAC inhibitor Vorinostat was replaced with an SPH scaffold. The resulting analogue retained the ability to induce caspase-dependent cell death, showcasing its capacity to act as a bioisostere for a mono-substituted phenyl ring.[7]
-
Benzocaine (Anesthetic): An SPH analogue of the local anesthetic Benzocaine, where the para-substituted ring was replaced, showed significantly higher antinociceptive activity in a tail-flick test compared to the parent drug.[2][20] The SPH analogue also exhibited lower lipophilicity and higher metabolic stability.[20]
Bicyclo[1.1.1]pentane in Drug Development
-
γ-Secretase Inhibitor (Alzheimer's Disease): In a seminal 2012 study, researchers at Pfizer replaced a fluorophenyl group in a γ-secretase inhibitor with a BCP moiety. The resulting compound showed similar potency but had markedly improved aqueous solubility and passive permeability, leading to better oral absorption.[15] This study is widely credited with popularizing the use of BCPs in medicinal chemistry.[11][15]
-
Clinical Candidates: The utility of the BCP motif is highlighted by its presence in drug candidates that have entered clinical trials, such as those developed by Gilead Sciences and Denali Therapeutics for various indications.[16]
Conclusion and Future Outlook
Both spiro[3.3]heptane and bicyclo[1.1.1]pentane are powerful tools in the medicinal chemist's arsenal for escaping flatland. They offer distinct geometric solutions for replacing problematic aromatic rings, often leading to compounds with superior drug-like properties.
-
Bicyclo[1.1.1]pentane is the established, go-to scaffold for the isosteric replacement of para-substituted phenyl rings and other linear moieties, offering a rigid, rod-like geometry that can dramatically improve solubility and metabolic stability.
-
Spiro[3.3]heptane is an emerging and highly versatile scaffold whose non-collinear exit vectors allow it to mimic a broader range of substitution patterns, including meta- and mono-substituted rings, providing a unique globular shape to explore chemical space.
The choice between them is not a matter of which is superior overall, but which is strategically optimal for a given biological target and lead compound. As synthetic methodologies continue to improve and our understanding of the interplay between three-dimensional structure and pharmacology deepens, the rational application of scaffolds like SPH and BCP will be increasingly critical to the design of the next generation of safer and more effective medicines.
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Scientific Update. Novel Bicyclo[1.1.1]pentane (BCP) Fragments, their Roles, Preparation and the Challenges in Synthesis at Scale. Available from: [Link]
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Mykhailiuk, P. K. et al. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. 2023. Available from: [Link]
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ResearchGate. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. Available from: [Link]
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Mykhailiuk, P. K. et al. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. 2023. Available from: [Link]
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Gagnon, D. et al. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. PMC. Available from: [Link]
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ResearchGate. Synthesis and properties of Sonidegib analogs -compounds (±)-trans-76 and (±)-cis-76. Available from: [Link]
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Prysiazhniuk, K. et al. Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition. 2024. Available from: [Link]
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ResearchGate. Saturated benzene bioisosteres. Top: bicyclo[1.1.1]pentane, cubane,... Available from: [Link]
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Mykhailiuk Research Site. The activity of Benzocaine benzene ring bioisosteres. Available from: [Link]
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Frederich, J. H. et al. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. 2025. Available from: [Link]
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Nagashima, H. et al. Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. The Japan Institute of Heterocyclic Chemistry. Available from: [Link]
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Molander, G. A. et al. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. Available from: [Link]
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Wang, C. et al. A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. 2025. Available from: [Link]
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Prysiazhniuk, K. et al. Spiro[3.3]heptane as a Saturated Benzene Bioisostere. PubMed. 2024. Available from: [Link]
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Mykhailiuk, P. K. The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. Available from: [Link]
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National Center for Biotechnology Information. Bicyclo(1.1.1)pentane. PubChem. Available from: [Link]
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Wang, P-F. et al. Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrochemical Functionalization of [1.1.1]Propellane. Journal of the American Chemical Society. 2025. Available from: [Link]
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ResearchGate. Chalcogen Bonding Activates [1.1.1]Propellane: Constructing Spiro[3.3]heptanes via Cyclobutyl Insertion into Cyclopropenones. 2025. Available from: [Link]
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ResearchGate. Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as... Available from: [Link]
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National Center for Biotechnology Information. Bicyclo(1.1.1)pentane-1,3-dicarboxylic acid. PubChem. Available from: [Link]
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Wang, C. et al. Modular Access to sp3-Rich Bicyclo[1.1.1]pentane Bioisosteres via Energy-Transfer-Mediated Carbene Insertion. PubMed. 2025. Available from: [Link]
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Mykhailiuk, P. K. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PMC. Available from: [Link]
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Mykhailiuk, P. K. Fluoro-bicyclo[1.1.1]pentanes. ChemRxiv. Available from: [Link]
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Garg, N. K. et al. Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes. PNAS. 2025. Available from: [Link]
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Methodological & Application
Grignard addition of ethynylmagnesium bromide to spiroketones
Application Notes & Protocols for Researchers
Topic: Grignard Addition of Ethynylmagnesium Bromide to Spiroketones: A Comprehensive Guide to Synthesis of Spirocyclic Propargyl Alcohols
Abstract
The synthesis of spirocyclic propargyl alcohols represents a pivotal transformation in modern organic chemistry, merging the structural rigidity and three-dimensionality of spirocycles with the synthetic versatility of the terminal alkyne moiety. This guide provides an in-depth exploration of the nucleophilic addition of ethynylmagnesium bromide to spiroketones. We delve into the underlying mechanistic principles, provide field-tested, step-by-step protocols for reagent preparation and reaction execution, and offer expert insights into overcoming common challenges such as steric hindrance and reagent sensitivity. The resulting tertiary propargyl alcohols are highly valuable intermediates in drug discovery and materials science, serving as precursors for complex molecular scaffolds.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to master this powerful carbon-carbon bond-forming reaction.
Scientific Principles and Mechanistic Insights
The Grignard reaction is a fundamental tool for forming carbon-carbon bonds.[3] The addition of an organomagnesium halide to a ketone yields a tertiary alcohol, a transformation that is both powerful and nuanced, especially when applied to sterically demanding substrates like spiroketones.[4][5]
The Nucleophile: Ethynylmagnesium Bromide
Ethynylmagnesium bromide is a potent nucleophile and a strong base. The carbon-magnesium bond is highly polarized, imparting significant carbanionic character to the terminal acetylenic carbon.[6] This makes it highly reactive towards electrophilic centers, most notably the carbonyl carbon.[7][8]
Due to its high reactivity and sensitivity to moisture, ethynylmagnesium bromide is often prepared in situ immediately before use. A common and effective method involves the deprotonation of acetylene gas by a more basic Grignard reagent, such as ethylmagnesium bromide.[9][10] This acid-base reaction is favorable and proceeds rapidly.
Key Considerations:
-
Anhydrous Conditions: Grignard reagents react readily with protic solvents (water, alcohols), which will quench the reagent and halt the desired reaction.[11] All glassware must be rigorously dried (flame- or oven-dried), and anhydrous solvents are mandatory.[12]
-
Inert Atmosphere: To prevent reaction with atmospheric oxygen and moisture, the reaction should be conducted under an inert atmosphere, such as dry nitrogen or argon.[11]
The Electrophile: Spiroketones and Steric Factors
Spiroketones are characterized by a central spiroatom connecting two rings. This arrangement often creates a sterically congested environment around the carbonyl group. The success of the Grignard addition is heavily influenced by the accessibility of the carbonyl carbon.
The primary mechanistic pathway is a nucleophilic addition.[13] The ethynyl carbanion attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral magnesium alkoxide intermediate.[13][14] A subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product.[15]
Caption: General mechanism of Grignard addition to a spiroketone.
Competing Pathways and Challenges
-
Enolization: Due to the strong basicity of the Grignard reagent, it can act as a base and deprotonate the α-carbon of the ketone, forming a magnesium enolate.[5][16] This is particularly problematic with sterically hindered ketones where the carbonyl carbon is inaccessible. Upon workup, this pathway simply regenerates the starting ketone, leading to low conversion.
-
Stereoselectivity: The facial selectivity of the nucleophilic attack is dictated by steric hindrance. The ethynyl group will preferentially add to the less hindered face of the spiroketone, potentially leading to the formation of a single diastereomer if the steric bias is significant.
Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: Preparation of Ethynylmagnesium Bromide (0.5 M in THF)
This protocol details the in situ generation of the Grignard reagent from ethylmagnesium bromide and acetylene.
Materials and Reagents
| Reagent/Material | Quantity | M.W. | Moles (mmol) | Notes |
| Magnesium Turnings | 2.67 g | 24.31 | 110 | Activate before use. |
| Iodine | 1 crystal | - | - | For initiating the reaction. |
| Bromoethane | 12.0 g (8.1 mL) | 108.97 | 110 | Anhydrous |
| Tetrahydrofuran (THF) | 200 mL | - | - | Anhydrous, inhibitor-free |
| Acetylene Gas | As needed | 26.04 | - | Passed through a drying agent. |
Procedure:
-
Setup: Assemble a 500 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen inlet, and a pressure-equalizing dropping funnel. Flame-dry all glassware under a stream of nitrogen and allow it to cool to room temperature.
-
Magnesium Activation: Place the magnesium turnings and a single crystal of iodine in the flask.[3][11] The iodine helps to etch the passivating magnesium oxide layer.
-
Initiation: Add 20 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of bromoethane in 80 mL of anhydrous THF. Add ~10 mL of the bromoethane solution to the magnesium. The reaction should initiate, evidenced by gentle bubbling and the disappearance of the iodine color.[17] If it does not start, gently warm the flask with a heat gun.
-
Formation of EtMgBr: Once the reaction is self-sustaining, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 30-60 minutes until most of the magnesium has been consumed. The solution should appear as a cloudy grey mixture.
-
Formation of Ethynylmagnesium Bromide: Cool the ethylmagnesium bromide solution to 0 °C in an ice bath. Replace the dropping funnel with a gas dispersion tube. Bubble dry acetylene gas through the stirred solution for 1-2 hours. The reaction is complete when bubbling acetylene no longer produces a noticeable exotherm. A thick, whitish precipitate may form.[9][10] This 0.5 M solution is now ready for use.
Protocol 2: Grignard Addition to a Spiroketone (General Procedure)
This protocol uses Spiro[4.4]nonan-1-one as a representative substrate.
Materials and Reagents
| Reagent/Material | Quantity | M.W. | Moles (mmol) | Notes |
| Spiro[4.4]nonan-1-one | 1.38 g | 138.21 | 10 | |
| Ethynylmagnesium Bromide Solution | 22 mL (0.5 M in THF) | - | 11 (1.1 eq) | Prepared as in Protocol 1. |
| Tetrahydrofuran (THF) | 20 mL | - | - | Anhydrous |
| Saturated aq. NH₄Cl Solution | 50 mL | - | - | For quenching the reaction. |
| Diethyl Ether or Ethyl Acetate | ~100 mL | - | - | For extraction. |
| Anhydrous MgSO₄ or Na₂SO₄ | As needed | - | - | For drying the organic layer. |
Procedure:
-
Setup: In a separate flame-dried, 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the spiroketone (1.38 g, 10 mmol) in 20 mL of anhydrous THF.
-
Reaction: Cool the freshly prepared ethynylmagnesium bromide solution to 0 °C. Slowly add the spiroketone solution to the Grignard reagent via cannula or dropping funnel over 20-30 minutes.[18] Maintaining a low temperature is crucial to minimize side reactions.
-
Monitoring: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Workup (Quenching): Cool the reaction mixture back to 0 °C in an ice bath. Very slowly and carefully add 50 mL of saturated aqueous ammonium chloride solution to quench the excess Grignard reagent and protonate the magnesium alkoxide.[10] This step can be exothermic.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (1 x 30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is typically a viscous oil or solid.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure spirocyclic propargyl alcohol.
Caption: High-level experimental workflow for the synthesis.
Data Interpretation and Troubleshooting
Expected Results and Characterization
| Analysis Technique | Key Feature to Observe |
| TLC | Disappearance of the ketone spot and appearance of a new, more polar alcohol spot. |
| IR Spectroscopy | Broad O-H stretch (~3300-3600 cm⁻¹), sharp alkyne C-H stretch (~3300 cm⁻¹), and a weak C≡C stretch (~2100 cm⁻¹). |
| ¹H NMR | Appearance of a singlet for the hydroxyl proton (can be broad and exchangeable with D₂O) and a singlet for the acetylenic proton (~2.0-3.0 ppm). |
| ¹³C NMR | Appearance of two new signals for the alkyne carbons (~70-90 ppm) and a new signal for the sp³ carbon bearing the hydroxyl group. |
| Mass Spectrometry | Observation of the molecular ion peak [M]⁺ or related fragments like [M-H₂O]⁺. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Grignard Fails to Initiate | Passivated magnesium surface; residual moisture. | Crush the magnesium turnings to expose fresh surface.[12] Add a small crystal of iodine or a few drops of 1,2-dibromoethane.[3][11] Ensure all glassware and reagents are scrupulously dry. |
| Low or No Product Yield | Grignard reagent was quenched; poor quality Grignard solution. | Re-check for sources of moisture. Titrate the Grignard reagent before use to determine its exact concentration. Use a larger excess of the Grignard reagent (e.g., 1.5-2.0 eq). |
| Starting Ketone Recovered | Steric hindrance preventing addition; enolization is the dominant pathway.[5] | Increase reaction time and/or temperature (use with caution, may promote side reactions). Consider using a more reactive organometallic reagent (e.g., ethynyllithium) or adding a Lewis acid like CeCl₃ (Luche reduction conditions) to enhance carbonyl reactivity. |
| Complex Product Mixture | Reaction temperature was too high; decomposition during workup or purification. | Maintain strict temperature control during the addition. Use a buffered or milder quench (e.g., saturated Rochelle's salt). Deactivate silica gel with triethylamine before chromatography if the product is acid-sensitive. |
References
- Grignard Reaction - Web Pages. (n.d.).
- Adichemistry. (n.d.). Grignard Reagent | Reactions | Preparation | Mechanism.
- LookChem. (n.d.). Cas 4301-14-8, ETHYNYLMAGNESIUM BROMIDE.
- Chemistry LibreTexts. (2023, January 22). Grignard Reagents.
- Winthrop University. (n.d.). The Grignard Reaction.
- Google Patents. (n.d.). US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- YouTube. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide.
- Organic Syntheses. (n.d.). 1-p-TOLYLCYCLOPROPANOL.
- YouTube. (2025, November 4). Grignard Reagent Addition to Ketones and Nitriles/NEET 2025/Problem solved/ChemOrgChem.
- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
- Royal Society of Chemistry. (n.d.). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols.
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
- Rawsource. (2024, April 4). Propargyl alcohol uses - Synthesis, and Safety.
- Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.
- Thieme. (n.d.). Simple Procedures for Ethynylmagnesium Bromide, Ethynyltrialkylsilanes and Ethynyltrialkylstannanes.
- Organic Syntheses. (n.d.). 1-phenyl-1-penten-4-yn-3-ol.
- YouTube. (2021, March 31). 19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes | Organic Chemistry.
- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
- MDPI. (2023, September 13). Recent Progress in Application of Propargylic Alcohols in Organic Syntheses.
- Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls.
- National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks.
- Grignard Reaction With Ketone. (2025, December 7).
- Chemguide. (n.d.). nucleophilic addition - carbonyl compounds and hydrogen cyanide.
- Royal Society of Chemistry. (2021, October 5). Recent advances in the direct transformation of propargylic alcohols to allenes.
- YouTube. (2019, January 16). Practice Problem: Reaction of a Terminal Alkyne.
- Royal Society of Chemistry. (2022, April 20). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols.
- Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation).
- YouTube. (2017, January 10). Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction.
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Application Notes and Protocols for the Ethynylation of Spiro[3.3]heptan-2-one
Introduction: The Significance of the Ethynyl-Spiro[3.3]heptane Moiety
The spiro[3.3]heptane scaffold has emerged as a valuable bioisostere for aromatic rings in medicinal chemistry, offering a rigid, three-dimensional structure that can improve physicochemical properties of drug candidates.[1][2] The introduction of an ethynyl group onto this strained carbocycle further enhances its utility as a versatile building block in drug discovery and organic synthesis. The alkyne functionality serves as a linchpin for a variety of chemical transformations, including click chemistry, Sonogashira coupling, and nucleophilic additions, enabling the facile construction of complex molecular architectures.
This application note provides detailed protocols for two reliable methods for the ethynylation of spiro[3.3]heptan-2-one: the Ohira-Bestmann reaction for the direct conversion of the ketone to a terminal alkyne, and the nucleophilic addition of a lithium acetylide to yield the corresponding tertiary propargyl alcohol. The causality behind experimental choices, potential challenges arising from the strained nature of the spirocyclic ketone, and troubleshooting guidelines are discussed to ensure successful implementation in the research laboratory.
Strategic Approaches to the Ethynylation of a Strained Spirocyclic Ketone
The conversion of a ketone to an alkyne can be achieved through several synthetic strategies. For a sterically hindered and strained ketone like spiro[3.3]heptan-2-one, the choice of method is critical to achieving good yields and avoiding undesired side reactions. Two primary pathways are considered here:
-
One-Carbon Homologation: This approach involves the conversion of the carbonyl group into a terminal alkyne, effectively adding one carbon atom. The Ohira-Bestmann modification of the Seyferth-Gilbert homologation is a preferred method due to its mild reaction conditions and tolerance of various functional groups.[3][4]
-
Nucleophilic Addition of an Acetylide: This method involves the direct addition of a metal acetylide to the ketone, resulting in the formation of a propargyl alcohol. This protocol is advantageous for its simplicity and the introduction of a hydroxyl group, which can be a handle for further functionalization.
Below, we present detailed protocols for both approaches, tailored for the ethynylation of spiro[3.3]heptan-2-one.
Protocol 1: Ohira-Bestmann Reaction for the Synthesis of 2-Ethynylspiro[3.3]heptane
The Ohira-Bestmann reaction provides a mild and efficient one-pot procedure for the conversion of aldehydes and ketones to terminal alkynes using dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent).[3][4] This method is particularly well-suited for base-sensitive substrates.
Reaction Principle and Causality
The reaction proceeds via an initial reaction of the Ohira-Bestmann reagent with a base (in this case, potassium carbonate in methanol) to generate a diazomethylphosphonate anion. This anion then adds to the carbonyl group of spiro[3.3]heptan-2-one. A subsequent intramolecular cyclization and elimination sequence, driven by the expulsion of nitrogen gas and dimethyl phosphate, leads to the formation of the terminal alkyne. The use of a relatively weak base like potassium carbonate minimizes the risk of side reactions that can occur with more hindered or enolizable ketones.
Experimental Workflow
Caption: Workflow for the Ohira-Bestmann reaction.
Detailed Step-by-Step Protocol
-
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add spiro[3.3]heptan-2-one (1.0 g, 9.08 mmol, 1.0 equiv.) and anhydrous methanol (45 mL).
-
Stir the solution at room temperature until the ketone is fully dissolved.
-
Add potassium carbonate (2.51 g, 18.16 mmol, 2.0 equiv.) to the solution.
-
-
Addition of Ohira-Bestmann Reagent:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add dimethyl (1-diazo-2-oxopropyl)phosphonate (2.09 g, 10.89 mmol, 1.2 equiv.) dropwise to the stirred suspension over 15 minutes. A slight evolution of gas may be observed.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture overnight (12-16 hours) under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Workup:
-
Upon completion of the reaction, pour the mixture into a separatory funnel containing 100 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate) to afford the pure 2-ethynylspiro[3.3]heptane.
-
Expected Results and Troubleshooting
| Parameter | Expected Outcome | Troubleshooting Tips |
| Yield | 70-85% | Low yields may result from incomplete reaction; ensure anhydrous conditions and sufficient reaction time. The purity of the Ohira-Bestmann reagent is crucial. |
| Purity | >95% (by GC-MS and ¹H NMR) | Impurities may include starting material or byproducts from the reagent. Optimize chromatography conditions for better separation. |
| ¹H NMR | Characteristic alkyne proton signal around δ 2.0-2.5 ppm. | Absence of the alkyne proton signal suggests reaction failure. Check the integrity of the Ohira-Bestmann reagent. |
Protocol 2: Nucleophilic Addition of Lithium Trimethylsilylacetylide
This protocol describes the addition of lithium trimethylsilylacetylide to spiro[3.3]heptan-2-one, followed by desilylation to yield 2-ethynyl-spiro[3.3]heptan-2-ol. The use of a trimethylsilyl (TMS) protected acetylene is often advantageous as it is less prone to side reactions and easier to handle than acetylene gas.
Reaction Principle and Causality
The reaction proceeds via the deprotonation of trimethylsilylacetylene with a strong base, typically n-butyllithium (n-BuLi), to form the corresponding lithium acetylide. This potent nucleophile then attacks the electrophilic carbonyl carbon of spiro[3.3]heptan-2-one. The resulting lithium alkoxide is subsequently protonated during the aqueous workup to give the TMS-protected propargyl alcohol. The TMS group can then be easily removed under mild conditions (e.g., with potassium carbonate in methanol or a fluoride source like TBAF) to provide the terminal alkyne. The low reaction temperature (-78 °C) is crucial to prevent side reactions and ensure the stability of the organolithium reagent.
Experimental Workflow
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Ethynylspiro[3.3]heptan-2-ol
Welcome to the technical support center for the synthesis of 2-ethynylspiro[3.3]heptan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable spirocyclic compound. The spiro[3.3]heptane motif is a privileged scaffold in medicinal chemistry due to its rigid, three-dimensional structure, which can lead to improved pharmacological properties.[1][2] The introduction of an ethynyl group provides a versatile handle for further functionalization, making this compound a key intermediate in the synthesis of complex molecules and potential drug candidates.
This document provides in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of your target compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via the ethynylation of spiro[3.3]heptan-2-one.
dot
Caption: General reaction scheme for the synthesis of this compound.
Question 1: My reaction yield is consistently low. What are the most likely causes?
Answer:
Low yields in the ethynylation of spiro[3.3]heptan-2-one can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Purity and Reactivity of the Ethynylating Reagent:
-
Grignard Reagents (e.g., Ethynylmagnesium bromide): The quality of Grignard reagents is paramount. Commercially available solutions can vary in concentration and may degrade over time. It is advisable to titrate the Grignard reagent before use to determine its exact molarity. Alternatively, preparing the Grignard reagent in situ from magnesium turnings and a suitable ethynyl precursor can ensure maximum reactivity.
-
Organolithium Reagents (e.g., Lithium acetylide): Organolithium reagents are highly reactive and sensitive to moisture and air.[3] Ensure that the reagent is handled under a strictly inert atmosphere (argon or nitrogen). Like Grignards, their concentration should be verified by titration. Organolithium reagents are generally more reactive and basic than their Grignard counterparts.[4][5]
-
-
Reaction Conditions:
-
Anhydrous Conditions: The presence of even trace amounts of water will quench the highly basic ethynylating reagent, leading to a significant drop in yield.[3] All glassware should be oven-dried or flame-dried under vacuum and the reaction should be performed under a positive pressure of an inert gas. The solvent (typically THF or diethyl ether) must be rigorously dried.
-
Temperature Control: The addition of the ethynylating reagent to the ketone is an exothermic process. Maintaining a low temperature (typically 0 °C to -78 °C) during the addition is critical to prevent side reactions, such as enolization of the ketone. After the addition is complete, the reaction is often allowed to slowly warm to room temperature to ensure completion.
-
-
Purity of Starting Material:
-
Impurities in the spiro[3.3]heptan-2-one can interfere with the reaction. Ensure the starting ketone is pure by techniques such as distillation or column chromatography.
-
-
Work-up Procedure:
-
The reaction should be quenched carefully at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride. Quenching with water directly can be too exothermic and may lead to side product formation.
-
Question 2: I am observing the formation of significant side products. What are they and how can I minimize them?
Answer:
Side product formation is a common issue. The most likely side products and their mitigation strategies are outlined below.
-
Unreacted Starting Material: This is often a sign of incomplete reaction.
-
Cause: Insufficient amount of the ethynylating reagent, poor quality of the reagent, or insufficient reaction time.
-
Solution: Use a slight excess (1.1-1.5 equivalents) of the titrated ethynylating reagent. Ensure the reaction is stirred for an adequate amount of time, monitoring by TLC or GC-MS until the starting material is consumed.
-
-
Enolization of the Ketone: The basic nature of the ethynylating reagent can deprotonate the α-carbon of the ketone, leading to the formation of an enolate which will not react with the ethynyl nucleophile.
-
Cause: High reaction temperature, or the use of a very strong and sterically hindered base.
-
Solution: Maintain a low temperature during the addition of the nucleophile. The choice of reagent can also be a factor; in some cases, a less basic nucleophile might be advantageous.
-
-
Products from Reaction with Solvent: In some cases, particularly with highly reactive organolithium reagents, deprotonation of the solvent (e.g., THF) can occur, leading to undesired byproducts.
-
Cause: High reaction temperatures or prolonged reaction times at elevated temperatures.
-
Solution: Perform the reaction at the lowest practical temperature and for the minimum time necessary for completion.
-
dot
Caption: A troubleshooting workflow for optimizing the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the best ethynylating reagent to use: a Grignard reagent or an organolithium reagent?
A1: The choice between a Grignard and an organolithium reagent can depend on several factors, including substrate compatibility and desired reactivity.
| Reagent Type | Advantages | Disadvantages |
| Grignard Reagents | - Generally less basic than organolithiums, potentially reducing enolization.[4] - Often commercially available and easier to handle on a large scale. | - Can be less reactive, requiring longer reaction times or higher temperatures. |
| Organolithium Reagents | - More reactive, often leading to faster and more complete reactions.[4] - Can be more effective for sterically hindered ketones. | - More basic, increasing the risk of enolization.[4] - Highly sensitive to air and moisture, requiring more stringent handling procedures.[3] |
For the ethynylation of spiro[3.3]heptan-2-one, both types of reagents can be effective. A good starting point is to use a commercially available solution of ethynylmagnesium bromide. If yields are low or the reaction is sluggish, switching to lithium acetylide (which can be prepared in situ from acetylene gas and n-butyllithium) may improve the outcome.
Q2: What is the optimal solvent for this reaction?
A2: The most common and effective solvents for this type of reaction are anhydrous tetrahydrofuran (THF) and diethyl ether (Et₂O). Both are good at solvating the organometallic reagents and the starting materials. THF is often preferred due to its higher boiling point and better solvating properties for many organometallic species. Regardless of the choice, the solvent must be rigorously dried before use.
Q3: How can I effectively purify the final product, this compound?
A3: Purification is typically achieved by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is usually effective. The polarity of this compound is moderate due to the hydroxyl group. The exact solvent system will depend on the specific impurities present. It is advisable to first perform a small-scale TLC analysis to determine the optimal solvent mixture for separation.
Q4: Are there any safety precautions I should be aware of?
A4: Yes, there are several important safety considerations:
-
Organometallic Reagents: Grignard and organolithium reagents are pyrophoric and will ignite on contact with air. They also react violently with water.[3] All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, is essential.
-
Acetylene Gas: If preparing lithium acetylide in situ, be aware that acetylene is a flammable gas and can form explosive acetylides with certain metals. Ensure proper ventilation and use appropriate gas handling equipment.
-
Quenching: The quenching of the reaction is highly exothermic. Always add the quenching solution slowly to the reaction mixture at a low temperature to control the rate of reaction and heat evolution.
Experimental Protocol: Synthesis of this compound
This protocol provides a general procedure. Optimization may be required based on your specific laboratory conditions and reagent quality.
-
Preparation:
-
Under an inert atmosphere of argon, add spiro[3.3]heptan-2-one (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Dissolve the ketone in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reaction:
-
Slowly add a solution of ethynylmagnesium bromide (1.2 eq) in THF dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
-
References
- Stocks, M. J., Hamza, D., Pairaudeau, G., & Stonehouse, J. P. (2007). A practical route to 2,6-diazaspiro[3.3]heptanes. Synlett, (12), 1948-1950.
- Ivanov, A. S., et al. (2021). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
- Govaert, F., & Beyaert, M. (1946). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Bulletin des Sociétés Chimiques Belges, 55(1-3), 106-121.
- Merck KGaA. (2006). New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals.
- Gicquel, M., et al. (2022). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Organic & Biomolecular Chemistry, 20(1), 15-18.
- Mykhailiuk, P. K. (2022). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks.
- Fokin, A. A., et al. (2018). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Synthesis, 50(12), 2413-2420.
- Mykhailiuk, P. K. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 108-115.
- Wang, D., et al. (2021). Deacylative arylation and alkynylation of unstrained ketones. Science, 374(6575), 1616-1622.
- Trofimov, B. A., et al. (2003). Improved Synthesis of Tertiary Propargyl Alcohols by the Favorskii Reaction of Alkyl Aryl (Hetaryl) Ketones with Acetylene. Synthesis, 2003(14), 2215-2220.
-
PlayStation Universe. (2018). Spyro 3 Year of the Dragon - Twin Dragon Destruction Trophy - Fireworks Factory Boss. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents. Retrieved from [Link]
-
Reddit. (2019). Any tips on how to defeat the Twin Dragons from the Firework Factory in Spyro Year of the Dragon? Retrieved from [Link]
- Mori, K., & Waku, M. (1985). Enzyme-catalysed asymmetric synthesis of a spiro[3.3]heptane derivative with axial chirality and enzymatic resolution of racemic spiro[3.3]heptane derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1985, 1491-1494.
-
Organic Chemistry with Victor. (2023). Favorskii Rearrangement Detailed Overview. Retrieved from [Link]
- Szabó, K. J. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209.
-
ChemistryViews. (2023). α-Alkylation of Saturated Cyclic Ketones. Retrieved from [Link]
-
Leah4sci. (2020). Organolithium vs Grignard Reagents. Retrieved from [Link]
- Carreira, E. M., & Kvaerno, L. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In Classics in Stereoselective Synthesis (pp. 381-404). Wiley-VCH.
-
Reddit. (2022). Difference Between a Grignard and Organolithium? Retrieved from [Link]
- Company, R. M., et al. (2022). Asymmetric Alkylation of Cyclic Ketones with Dehydroalanine via H‐Bond‐Directing Enamine Catalysis. Chemistry – A European Journal, 28(49), e202201994.
-
Organic Chemistry Tutor. (n.d.). Favorskii Rearrangement. Retrieved from [Link]
-
Ashenhurst, J. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Exploiting the reactivities of ortho-alkynyl aryl ketones: opportunities in designing catalytic annulation reactions. Organic Chemistry Frontiers. Retrieved from [Link]
-
ResearchGate. (2022). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Favorskii reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. Retrieved from [Link]
-
National Institutes of Health. (2019). Branched-Selective Direct α-Alkylation of Cyclic Ketones with Simple Alkenes. Retrieved from [Link]
-
Journal of the American Chemical Society. (2022). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Retrieved from [Link]
Sources
Technical Support Center: Handling Instability of Tertiary Propargylic Alcohols
Ticket ID: TPA-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Prevention of Rearrangement and Decomposition in Tertiary Propargylic Alcohols
Diagnostic & Triage
User Issue: "My tertiary propargylic alcohol is decomposing during purification or storage. I am observing unexpected carbonyl byproducts or polymerization."
Root Cause Analysis: Tertiary propargylic alcohols are "spring-loaded" substrates. Their instability stems from the facile formation of a propargylic carbocation under even mildly acidic conditions (including the acidity of standard silica gel). This carbocation triggers three competing failure modes:
-
Meyer-Schuster Rearrangement: Isomerization to
-unsaturated ketones (internal alkynes) or aldehydes (terminal alkynes).[1][2] -
Rupe Rearrangement: Specific to tertiary alcohols with terminal alkynes, leading to
-unsaturated methyl ketones.[1] -
Dehydration/Polymerization: Loss of water to form enynes, which rapidly polymerize.
Visual Diagnostic Workflow
Use the following logic flow to identify your specific failure mode based on the byproducts observed in NMR or TLC.
Figure 1: Mechanistic divergence of tertiary propargylic alcohols under acidic stress. Rupe and Meyer-Schuster pathways are substrate-dependent.
Tier 1: Reaction Optimization & Quenching
Q: Why is my reaction mixture turning dark/tarry before workup?
A: This is likely acid-catalyzed dehydration leading to polymerization. The tertiary propargylic cation is extremely stable due to resonance and hyperconjugation, making the alcohol sensitive to trace acids generated during the reaction (e.g., HCl from Grignard formation or Lewis acids).
Protocol: The "Buffered Workup" Standard Never quench these reactions with strong acid (e.g., 1M HCl). Instead, employ a self-validating pH-controlled quench.
-
Cool Down: Chill reaction mixture to 0 °C.
-
Quench Agent: Use Saturated Ammonium Chloride (
).-
Why? It buffers the pH around 5–6, which is mild enough to hydrolyze magnesium salts but often too acidic for highly sensitive substrates.
-
-
The "Safety Net" Modification: If the substrate is known to be hyper-sensitive (e.g., electron-rich aryl groups at the propargylic position), use Phosphate Buffer (pH 7.0) or dilute Sodium Bicarbonate instead of ammonium chloride.
-
Verification: Spot the crude mixture on TLC immediately. If the spot streaks, residual acid is present. Add 1% Triethylamine (TEA) to the organic layer before drying.
Tier 2: Purification Protocols (The Critical Step)
Q: My product decomposes on the silica column. How do I purify it?
A: Standard silica gel is slightly acidic (pH 6.0–6.5) and acts as a solid-state acid catalyst, driving the Meyer-Schuster rearrangement during the elution time. You must neutralize the stationary phase.
Comparative Purification Strategies
| Method | Suitability | Pros | Cons |
| Standard Silica | Low | Cheap, available. | Causes rearrangement/streaking.[3][4] |
| TEA-Deactivated Silica | High | Neutralizes acid sites; sharpens peaks. | TEA can contaminate product (volatile). |
| Basic Alumina | Medium | inherently basic; no additives needed. | Lower resolution than silica; can cause base-catalyzed retro-aldol (rare). |
| Reverse Phase (C18) | High | Neutral pH; excellent recovery. | Expensive; requires solubility in MeCN/H2O. |
Protocol: Preparation of TEA-Deactivated Silica
This protocol creates a buffered stationary phase that prevents carbocation formation.
-
Slurry Preparation: Mix Silica Gel 60 with your starting eluent (e.g., Hexane/EtOAc).
-
Deactivation: Add Triethylamine (TEA) to the slurry at 1.0% v/v (e.g., 10 mL TEA per 1 L solvent).
-
Packing: Pour the column and flush with 2 column volumes (CV) of the solvent containing TEA.
-
Elution: Run the column using eluent containing 0.5% TEA .
-
Note: The initial 1% ensures all acidic sites are capped. The maintenance 0.5% prevents equilibrium shifts.
-
-
Post-Column: Rotovap the fractions. TEA is volatile (b.p. 89 °C) and will be removed, leaving the pure alcohol.
Tier 3: Storage & Stability
Q: My pure compound degraded into a yellow oil in the freezer. Why?
A: Autocatalysis. A single molecule decomposing generates trace acid/water, which catalyzes the decomposition of neighboring molecules.
Storage Protocol:
-
Solvent: Store the alcohol as a concentrated solution in Benzene (freezes at 5.5 °C) or Toluene rather than neat oil. Solvent separation prevents intermolecular polymerization.
-
Stabilizer: Add a trace amount of solid Potassium Carbonate (
) or a drop of TEA to the vial. -
Atmosphere: Flush with Argon. Oxygen can promote radical polymerization of the alkyne.
Tier 4: Advanced Troubleshooting (FAQs)
Q: I cannot separate the Meyer-Schuster enone impurity from my alcohol. What now? A: Chemoselective reduction. If the rearrangement has already occurred, you can sometimes "rescue" the material.
-
Luche Reduction: Use
. This selectively reduces the ketone of the enone back to an allylic alcohol (not the propargylic alcohol, but a useful intermediate). -
Preventative: If synthesis allows, use Lanthanide chlorides (
, ) during the addition of the alkyne to the ketone. These promote 1,2-addition and suppress enolization/rearrangement [1].
Q: Can I protect the alcohol to stop the rearrangement? A: Yes, but choose the group wisely.
-
Acetates/Esters: BAD IDEA. Propargylic acetates are more prone to rearrangement (Saucy-Marbet reaction) catalyzed by Ag/Au.
-
Silyl Ethers (TBS/TES): EXCELLENT. They prevent the oxygen lone pair from assisting in leaving group departure. Protect immediately after workup using TBSOTf/2,6-lutidine (mild conditions).
References
-
Cadierno, V., et al. (2011). "Microwave-assisted Meyer–Schuster rearrangement of propargylic alcohols catalyzed by InCl3." Organic & Biomolecular Chemistry. Link
-
Swamy, N. K., et al. (2012). "Meyer-Schuster Rearrangement: A Facile Synthesis of
-Unsaturated Carbonyl Compounds." Chemical Reviews. Link -
Engel, D. A., & Dudley, G. B. (2009). "Olefin Metathesis of Propargylic Alcohol Derivatives." Organic Letters. Link
-
Sugawara, Y., et al. (2022). "Dehydration of Propargylic Alcohols." Organic Chemistry Frontiers. Link
-
BenchChem Technical Support. (2025). "Purification of Acid-Sensitive Alcohols." BenchChem Knowledge Base. Link
Sources
Technical Support Center: Crystallization of Spiro[3.3]heptane Derivatives
Status: Online Agent: Senior Application Scientist, Crystallization Process Development Case ID: SPIRO-CRYST-001 Subject: Overcoming Oiling Out, Polymorphism, and Solvation Issues in Rigid Bicyclic Systems
User Guide Overview
Welcome to the technical support hub for Spiro[3.3]heptane scaffolds. Unlike flat aromatic systems (like benzene) or flexible aliphatics (like cyclohexane), spiro[3.3]heptane presents a unique "crystallization paradox."
The Core Problem: The spiro[3.3]heptane core consists of two cyclobutane rings sharing a single carbon.[1] These rings are puckered , not flat, creating a "butterfly" shape with
This guide provides autonomous, field-proven protocols to force these stubborn molecules into an ordered lattice.
Module 1: Solvent System Selection
The "Golden Pairs" for Spirocycles
Users frequently fail by using standard aromatic solvent screens (e.g., Toluene/Hexane). Spiro[3.3]heptanes are lipophilic but compact. They require a specific balance of polarizability to induce nucleation.
Recommended Solvent Compatibility Matrix
| Primary Solvent (Dissolver) | Anti-Solvent (Precipitant) | Application | Success Rate |
| Isopropyl Acetate (IPAc) | n-Heptane | General Purpose. The "Go-To" for spiro-amines and amides. IPAc has better solvating power than EtOAc for these greasy cores. | High |
| MTBE (Methyl tert-butyl ether) | Hexanes | Low Polarity Derivatives. Good for neutral spiro-hydrocarbons. | Moderate |
| Dichloromethane (DCM) | Cyclohexane | Stubborn Oils. DCM breaks crystal lattices well; Cyclohexane matches the lipophilicity of the spiro core. | High |
| Methanol | Water | Highly Polar/Salts. Use only for HCl or Tosylate salts of spiro-amines. | Low (Risk of oiling) |
| Acetone | Pentane | Thermal Sensitive. Allows for low-temperature crystallization (-20°C). | Moderate |
Expert Insight: Why IPAc?
Isopropyl Acetate is superior to Ethyl Acetate for spiro[3.3]heptanes because its slightly higher boiling point (88.5°C) allows for a wider metastable zone width (MSZW), and its branched structure disrupts "false" nucleation events better than linear esters.
Module 2: Troubleshooting "Oiling Out" (LLPS)
Symptom: You cool your solution, and instead of white crystals, you see oily droplets forming on the flask walls or a cloudy emulsion. Diagnosis: Liquid-Liquid Phase Separation (LLPS). The energy barrier to form an ordered crystal lattice is higher than the energy to form an amorphous liquid phase.
Protocol: The "Temperature Cycling" Cure
Do not just add more anti-solvent; this exacerbates oiling. Follow this cycle to train the molecules to pack.
-
Re-dissolve: Heat the oiled-out mixture until it is a clear, single phase (add minimal primary solvent if needed).
-
Seed: Add 0.1% w/w seed crystals (if available) or scratch the glass interface vigorously.
-
Cool Slowly: Lower temp at 5°C/hour.
-
The Critical Step (Cycling):
-
Cool until oiling just begins (cloud point).
-
Immediately heat back up 5-10°C until the oil disappears but seeds remain.
-
Cool again slowly.
-
Repeat 3-4 times. This "anneals" the oil droplets onto the seed crystals, converting the amorphous phase to crystalline solid.
-
Visualization: Oiling Out Decision Tree
Figure 1: Decision matrix for troubleshooting Liquid-Liquid Phase Separation (Oiling Out) in spirocyclic compounds.
Module 3: Salt Screening (For Spiro-Amines)
Many spiro[3.3]heptane derivatives in drug discovery are amines (replacing piperidine). The neutral forms are often low-melting solids or oils.
Directive: Do not struggle with the free base. Form a salt to introduce ionic lattice energy.
Recommended Counter-ions for Spiro-Amines:
-
Hydrochloride (HCl): The standard. Use 4M HCl in Dioxane.
-
Warning: Spiro rings are strained. Avoid strong mineral acids if the scaffold contains acid-sensitive groups (like acetals), though the spiro[3.3] core itself is relatively acid-stable.
-
-
Oxalate: Excellent for crystallizing lipophilic amines. Oxalic acid creates a rigid hydrogen-bond network that bridges the "awkward" spiro shapes.
-
Fumarate: Useful if the HCl salt is hygroscopic.
Protocol: Reactive Crystallization
-
Dissolve free base in Acetone (10 volumes).
-
Add 1.05 equivalents of acid (e.g., Oxalic acid) dissolved in a small amount of Acetone/MeOH.
-
Precipitation is usually immediate.
-
If amorphous: Heat to reflux, add Methanol dropwise until clear, then cool slowly.
Module 4: Advanced X-Ray Quality Growth
For structural determination (XRD), you need single crystals, not powder. The "Vapor Diffusion" method is superior for spiro compounds because it avoids the turbulence of boiling solvents.
Setup:
-
Inner Vial: 20 mg Spiro compound in 0.5 mL DCM (Good solubility).
-
Outer Vial: 3 mL Pentane (High volatility anti-solvent).
-
Cap: Seal tightly.
Mechanism: Pentane vapor slowly diffuses into the DCM solution. As the DCM becomes saturated with Pentane, the solubility drops extremely slowly, allowing the spiro molecules to pack into their preferred puckered conformation without trapping solvent voids.
Visualization: Solvent Selection Logic
Figure 2: Logic flow for selecting the initial crystallization strategy based on functional groups attached to the spiro[3.3]heptane core.
References
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold." The Journal of Organic Chemistry. (Demonstrates the structural similarity to cyclohexane and packing challenges).
-
Stepan, A. F., et al. (2011). "Spirocyclic Motifs in Drug Design." Journal of Medicinal Chemistry. (Discusses the physicochemical properties and lipophilicity of spirocycles).
-
Ding, X., et al. (2023).[2] "Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere." ChemRxiv. (Provides X-ray data and structural parameters of the puckered rings).
-
Mettler Toledo. "Oiling Out in Crystallization." Technical Whitepaper. (General mechanisms for LLPS and troubleshooting).
-
Wuitschik, G., et al. (2006). "Spiro[3.3]heptanes as rigid building blocks." Angewandte Chemie International Edition. (Foundational work on the synthesis and properties of the core).
Sources
Validation & Comparative
Publish Comparison Guide: 1H NMR Characterization of 2-Ethynylspiro[3.3]heptan-2-ol
The following guide details the 1H NMR characterization of 2-ethynylspiro[3.3]heptan-2-ol , a strategic scaffold in modern drug discovery. This analysis synthesizes theoretical principles with practical experimental protocols, designed for researchers validating spirocyclic bioisosteres.
Executive Summary: The Spirocyclic Advantage
In the pursuit of novel IP space and improved physicochemical properties, the spiro[3.3]heptane moiety has emerged as a superior saturated bioisostere for phenyl rings.[1] Unlike the flat benzene ring, the spiro[3.3]heptane core offers a unique "butterfly" conformation with non-collinear exit vectors, improving solubility and metabolic stability.
This compound represents a critical fragment—a "warhead" intermediate often used to click into larger peptidomimetics or kinase inhibitors. However, its characterization is non-trivial due to:
-
Ring Strain: Significant anisotropy effects from the cyclobutane rings.
-
Signal Overlap: The aliphatic envelope (1.5 – 2.5 ppm) often obscures the diagnostic ethynyl proton.
-
Labile Protons: The tertiary hydroxyl group requires specific solvent choices for validation.
This guide compares Solvent Systems (CDCl₃ vs. DMSO-d₆) as the primary "alternatives" for performance characterization, demonstrating why standard protocols often fail for this specific molecule.
Structural Logic & Theoretical Shifts
Before entering the lab, we must establish the expected magnetic environment. The molecule possesses a plane of symmetry passing through C2 and the spiro-carbon (C4), but the introduction of the chiral center at C2 (if substituted further) or the distinct axial/equatorial environments creates complex coupling.
The "Butterfly" Conformation
Spiro[3.3]heptane is not planar; it puckers to relieve torsional strain.
- -Protons (C1, C3): These are adjacent to the hydroxyl/ethynyl center. They experience deshielding from the oxygen and the anisotropy of the triple bond.
- -Protons (C5, C6, C7): The distal ring acts as a "spectator" cyclobutane but is magnetically distinct due to the spiro-center.
Diagram: Structural Connectivity & NMR Correlations
Figure 1: Structural dissection of this compound showing key magnetic environments for NMR assignment.
Comparative Analysis: Solvent Performance
The choice of solvent is the single most critical variable in characterizing this molecule. Below is a direct comparison of the two industry standards.
Option A: Chloroform-d (CDCl₃)
-
Status: Standard Screening Solvent.
-
Performance: Sub-optimal for this specific application.
-
Mechanism: CDCl₃ promotes rapid exchange of the hydroxyl proton.
-
Result: The -OH signal often vanishes or appears as a broad, uninformative lump. Furthermore, the ethynyl proton (
C-H) often overlaps perfectly with the -ring protons around 2.4 ppm, making integration difficult.
Option B: Dimethyl Sulfoxide-d₆ (DMSO-d₆)
-
Status: Recommended Alternative.
-
Performance: Superior for structural proof.
-
Mechanism: DMSO acts as a hydrogen bond acceptor, "locking" the hydroxyl proton in place and slowing exchange.
-
Result:
-
OH Visibility: The -OH signal appears as a sharp singlet (or doublet if coupling exists) downfield (5.0–6.0 ppm).
-
Shift Dispersion: The solvent effect shifts the ethynyl proton slightly, often resolving it from the aliphatic ring multiplets.
-
Quantitative Comparison Table
| Feature | CDCl₃ (Standard) | DMSO-d₆ (Recommended) | Impact on Analysis |
| -OH Signal | Broad/Invisible (exchange) | Sharp Singlet (~5.5 ppm) | Critical: Confirms tertiary alcohol formation. |
| Ethynyl (-C≡CH) | ~2.45 ppm (Overlap risk) | ~3.20 ppm (Shifted) | DMSO shifts acetylenic protons downfield, clearing the aliphatic region. |
| Ring Protons | 1.8 – 2.6 ppm (Congested) | 1.6 – 2.4 ppm (Resolved) | Better separation of |
| Water Peak | ~1.56 ppm | ~3.33 ppm | Water in DMSO can obscure the ethynyl peak if wet; use dry DMSO. |
Experimental Protocol: The Self-Validating Workflow
To ensure scientific integrity, follow this step-by-step protocol. This method includes a "D₂O Shake" validation step.
Reagents
-
Analyte: ~5-10 mg of this compound.
-
Solvent: 0.6 mL DMSO-d₆ (99.9% D, anhydrous).
-
Tube: 5mm high-precision NMR tube.
Workflow Diagram
Figure 2: Decision tree for validating the tertiary alcohol moiety using the D2O exchange method.
Detailed Steps
-
Preparation: Dissolve 10 mg of the product in DMSO-d₆. Ensure the solution is clear.
-
Acquisition (Standard): Run a standard proton scan (16 scans).
-
Target Identification:
-
Look for the Ethynyl Singlet : In DMSO, this typically shifts to ~3.1 - 3.3 ppm . Note: This is distinct from the ~2.5 ppm usually seen in CDCl₃.
-
Look for the Hydroxyl Singlet : Expect a sharp peak between 5.2 - 5.8 ppm .
-
Look for the Spiro-Core : A complex envelope of multiplets between 1.6 - 2.4 ppm integrating to 10 protons.
-
-
Validation (The D₂O Shake):
-
Add 1 drop of D₂O to the tube.
-
Shake vigorously and re-acquire.
-
Result: The peak at ~5.5 ppm (OH) should vanish. The peak at ~3.2 ppm (Ethynyl) remains.[2] This proves the identity of the alcohol.
-
Data Interpretation & Reference Values
Based on spirocyclic analogs (e.g., spiro[3.3]heptan-2-one) and propargylic alcohol standards, the following assignment table serves as the baseline for purity assessment.
Predicted Chemical Shifts (DMSO-d₆, 400 MHz):
| Position | Type | Shift (δ ppm) | Multiplicity | Integration | Notes |
| -OH | Hydroxyl | 5.45 | s | 1H | Disappears with D₂O. |
| -C≡CH | Alkyne | 3.25 | s | 1H | Sharp singlet. |
| C1, C3 | Methylene | 2.20 - 2.40 | m | 4H | Deshielded by OH/Alkyne. |
| C5, C6, C7 | Spiro-Ring | 1.70 - 1.95 | m | 6H | "Spectator" ring envelope. |
Expert Insight:
The key differentiator between the product and the starting material (spiro[3.3]heptan-2-one) is the disappearance of the characteristic ketone
References
-
Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 2024.[3]
-
1H NMR Chemical Shifts of Impurities (DMSO vs CDCl3). Sigma-Aldrich Technical Guides.
-
Synthesis of 2-azaspiro[3.3]heptane-derived amino acids. National Institutes of Health (NIH).
-
PubChem Compound Summary: 6-aminospiro[3.3]heptan-2-ol (Structural Analog Data). PubChem.
-
ChemicalBook Spectrum Data: Spiro[3.3]heptan-2-one. ChemicalBook.[4]
Disclaimer: The chemical shifts provided are predictive values based on structural analogs and solvent effects. Always verify with 2D NMR (HSQC/HMBC) for absolute structural confirmation in a regulatory setting.
Sources
A Comparative Guide to Ethynyl and Hydroxyl Groups in Infrared Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular analysis, Infrared (IR) spectroscopy stands as a cornerstone technique for the identification and characterization of functional groups. Its ability to probe the vibrational modes of molecules provides a unique fingerprint, offering invaluable insights into chemical structure. This guide, designed for the discerning researcher, provides an in-depth comparison of two frequently encountered and diagnostically significant functional groups: the ethynyl (C≡C-H) and hydroxyl (-OH) groups. By understanding their distinct spectral signatures and the physicochemical principles that govern them, scientists can navigate complex spectra with greater confidence and precision.
The Vibrational Language of Molecules: Ethynyl vs. Hydroxyl
At the heart of IR spectroscopy lies the principle that chemical bonds are not static but are in a constant state of vibration. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes. The resulting spectrum is a plot of this absorption, revealing a pattern of peaks that are characteristic of the bonds present.
The ethynyl and hydroxyl groups, while both involving hydrogen, exhibit markedly different vibrational behaviors due to the nature of their bonding and their local chemical environment.
The Hydroxyl Group (-OH): A Tale of Two States
The hydroxyl group is one of the most readily identifiable functionalities in an IR spectrum. Its most prominent feature is the O-H stretching vibration, which typically appears in the region of 3200-3600 cm⁻¹ . However, the shape and exact position of this peak are exquisitely sensitive to the presence of hydrogen bonding.[1]
-
Hydrogen-Bonded -OH: In condensed phases (liquids, solids) or concentrated solutions, hydroxyl groups form intermolecular hydrogen bonds. This interaction weakens the O-H bond, causing the stretching vibration to absorb at a lower frequency. The result is a characteristically broad and intense absorption band , often centered around 3300-3400 cm⁻¹ .[1] The broadness arises from the wide distribution of hydrogen bond strengths within the sample at any given moment.
-
Free (Non-Hydrogen-Bonded) -OH: In the gas phase or in very dilute solutions in non-polar solvents, where intermolecular hydrogen bonding is minimized, the O-H stretch is observed as a sharp, narrow peak at a higher frequency, typically around 3600 cm⁻¹ .[1] The presence of both a sharp and a broad peak in this region can indicate a mixture of free and hydrogen-bonded hydroxyl groups.[2]
The C-O stretching vibration of alcohols also provides a useful diagnostic peak, appearing as a strong band in the 1050-1260 cm⁻¹ region of the fingerprint region.[3]
The Ethynyl Group (C≡C-H): Sharp and Distinctive Signals
The terminal alkyne, or ethynyl group, gives rise to two highly characteristic and readily identifiable peaks in the IR spectrum.
-
≡C-H Stretching Vibration: The stretching of the bond between the sp-hybridized carbon and the hydrogen atom results in a sharp and intense absorption that typically appears around 3300 cm⁻¹ .[4][5] This peak is one of the most reliable diagnostic bands in IR spectroscopy. Its sharpness is a key distinguishing feature when compared to the broad O-H absorption of hydrogen-bonded alcohols that can appear in a similar region.
-
C≡C Stretching Vibration: The carbon-carbon triple bond stretch is observed in the 2100-2260 cm⁻¹ region.[4][5] This absorption is typically of medium to weak intensity . The intensity is greater for terminal alkynes compared to internal alkynes due to a greater change in dipole moment during the vibration.[4][5] This region of the IR spectrum is often sparsely populated, making the appearance of a peak here highly indicative of a triple bond.
Comparative Analysis: A Visual Guide
A direct comparison of the IR spectra of molecules containing these functional groups provides the clearest illustration of their differences. Let's examine the spectra of ethanol (an alcohol), 1-hexyne (a terminal alkyne), and propargyl alcohol (a molecule containing both functional groups).
| Functional Group | Key Vibrational Mode | Typical Wavenumber (cm⁻¹) | Peak Characteristics |
| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200 - 3600 | Broad, Strong |
| O-H Stretch (Free) | ~3600 | Sharp, Medium | |
| C-O Stretch | 1050 - 1260 | Strong | |
| Ethynyl (C≡C-H) | ≡C-H Stretch | ~3300 | Sharp, Strong |
| C≡C Stretch | 2100 - 2260 | Sharp, Weak to Medium |
Experimental Protocols: Acquiring High-Fidelity Spectra
The quality of an IR spectrum is intrinsically linked to the methodology used for sample preparation and data acquisition. For the analysis of liquids containing hydroxyl and ethynyl groups, Attenuated Total Reflectance (ATR) FTIR spectroscopy is a powerful and convenient technique.
Step-by-Step Protocol for ATR-FTIR Analysis of Liquid Samples
-
Instrument Preparation:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[6] Clean with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and the surrounding atmosphere.
-
-
Sample Application:
-
Place a small drop of the liquid sample directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[7]
-
-
Data Acquisition:
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Perform any necessary baseline corrections.
-
Identify and label the characteristic absorption peaks for the ethynyl and hydroxyl groups.
-
Visualizing the Vibrational Modes
The distinct absorption patterns of the ethynyl and hydroxyl groups are a direct consequence of their unique vibrational modes. These can be visualized to better understand the underlying molecular dynamics.
Caption: Key vibrational modes for hydroxyl and ethynyl groups.
The Impact of Concentration on the Hydroxyl Peak
To empirically demonstrate the effect of hydrogen bonding on the O-H stretching vibration, a simple experiment can be performed by acquiring IR spectra of an alcohol at varying concentrations in a non-polar solvent.
As the concentration of the alcohol decreases, the equilibrium shifts from predominantly intermolecularly hydrogen-bonded species to a greater proportion of free, non-hydrogen-bonded molecules.[1] This is reflected in the IR spectrum by a decrease in the intensity of the broad absorption band around 3350 cm⁻¹ and a corresponding increase in the sharp absorption band around 3600 cm⁻¹.[1]
Caption: Effect of concentration on the O-H stretch in IR spectroscopy.
Conclusion
The ethynyl and hydroxyl groups, while both simple in structure, provide a rich tapestry of information in an IR spectrum. The broad, environment-sensitive nature of the hydroxyl O-H stretch stands in stark contrast to the sharp, well-defined peaks of the ethynyl group's ≡C-H and C≡C stretches. A thorough understanding of these characteristic absorptions, coupled with robust experimental technique, empowers researchers to elucidate molecular structures with a high degree of confidence. This guide serves as a foundational reference for leveraging the full diagnostic power of IR spectroscopy in the pursuit of scientific discovery and therapeutic innovation.
References
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Organic Chemistry | OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
OpenLearn from The Open University. (n.d.). 2.2.1 Analysis of ethanol using IR spectroscopy. Retrieved from [Link]
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Edubirdie. (n.d.). IR Quantification Of Ethanol. Retrieved from [Link]
-
International Journal of Multidisciplinary Research and Development. (2025, December 10). Studying the composition of alcohols using IR spectroscopy. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Ethanol, FTIR spectra, Anharmonic Vibrational Spectra, Fermi Resonance. Retrieved from [Link]
-
ChemRxiv. (n.d.). Determining the Ethanol Concentrations in Ethyl Alcohol-Based Hand Sanitizers with Different Expiration Dates Using Fourier-Transform. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared spectrum of ethanol. Retrieved from [Link]
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Oreate AI Blog. (2026, January 8). Decoding the IR Spectrum of Alcohol: A Closer Look at Ethanol. Retrieved from [Link]
-
Oregon State University. (n.d.). Spectroscopy of Alcohols: Identification. Retrieved from [Link]
-
Stack Exchange. (2017, October 14). O-H infrared band dependence of alcohol concentration in water. Retrieved from [Link]
-
Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
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Agilent. (2021, May 28). Improved Measurement of Liquid Samples Using FTIR. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). infrared spectrum of hexane. Retrieved from [Link]
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Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from [Link]
-
Shimadzu. (n.d.). Liquid Samples. Retrieved from [Link]
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NC State University Libraries. (n.d.). 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 1-Hexyne. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, November 25). 13.3: Interpreting Infrared Spectra. Retrieved from [Link]
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A Comparative Guide to the Structural Elucidation of 2-Substituted Spiro[3.3]heptanes: X-ray Crystallography and a Multitechnique Approach
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. The spiro[3.3]heptane scaffold, a rigid and three-dimensional bioisostere for commonly used aromatic rings, has garnered significant interest in medicinal chemistry for its potential to improve the physicochemical properties of drug candidates.[1] This guide provides an in-depth technical comparison of single-crystal X-ray crystallography as the definitive method for the structural validation of 2-substituted spiro[3.3]heptanes. Furthermore, it explores the synergistic role of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling as powerful complementary techniques.
The unique spirocyclic core of these molecules presents a rigid framework that is of considerable interest for creating novel chemical entities with well-defined exit vectors for substituent placement. An accurate and unambiguous structural determination is fundamental to understanding their chemical behavior, receptor interactions, and therapeutic potential. This guide presents available X-ray crystallographic data for a selection of substituted spiro[3.3]heptanes and contextualizes it with the insights obtainable from NMR and computational approaches, offering a comprehensive overview of the strengths and limitations of each technique.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides an unequivocal determination of the atomic arrangement within a crystalline solid, yielding precise bond lengths, bond angles, and the overall molecular conformation in the solid state. This technique is unparalleled in its ability to deliver a definitive 3D structure.
Representative X-ray Crystallography Data for Substituted Spiro[3.3]heptanes
| Compound Name | Substitution Pattern | Empirical Formula | Crystal System | Space Group | CSD Deposition No. |
| d-Spiro[3.3]heptane-2,6-dicarboxylic acid (Fecht's Acid) [4] | 2,6-dicarboxylic acid | C₉H₁₂O₄ | Orthorhombic | P2₁2₁2₁ | Not explicitly found |
| (1S,4r,6R)- and (1R,4r,6S)-1,6-disubstituted spiro[3.3]heptanes [5] | 1,6-diamines | Varies | Varies | Varies | Available in publication |
| Various functionalized spiro[3.3]heptanes [1][6] | Mono- and di-substituted | Varies | Varies | Varies | Available in publication |
Note: Access to the full crystallographic information files (CIFs) for detailed analysis is typically available through the CSD website by using the deposition numbers provided in the primary publications.[7]
Experimental Protocol: From Powder to Crystal Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process that requires careful execution and a degree of empirical optimization. The causality behind each step is critical for success.
1. Material Purification:
-
Rationale: The presence of impurities is a primary inhibitor of crystal growth. Impurities can disrupt the ordered packing of molecules in a crystal lattice.
-
Method: High-performance liquid chromatography (HPLC) or meticulous column chromatography followed by verification of purity (>99%) by analytical techniques such as NMR and mass spectrometry is essential.
2. Crystal Growth:
-
Rationale: The goal is to slowly bring a supersaturated solution of the compound to a state of lower solubility, encouraging the molecules to self-assemble into a highly ordered crystal lattice rather than crashing out as an amorphous solid. The choice of solvent and crystallization technique is paramount.
-
Common Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: A concentrated solution of the compound in a "good" solvent is placed in a small open vial, which is then placed in a larger sealed container with a "poor" solvent (in which the compound is less soluble). The vapor of the poor solvent slowly diffuses into the good solvent, reducing the compound's solubility and promoting crystallization.
-
Solvent Layering: A less dense "poor" solvent is carefully layered on top of a denser solution of the compound in a "good" solvent. Crystallization occurs at the interface as the solvents slowly mix.
-
-
Solvent Selection: A systematic screening of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, water) and their mixtures is often necessary. The ideal solvent is one in which the compound has moderate solubility.
3. Crystal Mounting and Data Collection:
-
Rationale: A single, well-formed crystal with sharp edges and no visible defects is selected and mounted on a goniometer head. The crystal is then cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms, which leads to a higher quality diffraction pattern.
-
Method: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected, and their intensities and positions are recorded.
4. Structure Solution and Refinement:
-
Rationale: The collected diffraction data is a reciprocal space representation of the crystal's electron density. Mathematical algorithms (direct methods or Patterson methods) are used to solve the "phase problem" and generate an initial electron density map.
-
Method: An initial model of the molecule is fitted to the electron density map. This model is then refined using least-squares methods, which adjust the atomic positions, and thermal parameters to improve the agreement between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed by parameters such as the R-factor.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Complementary Techniques: NMR Spectroscopy and Computational Modeling
While X-ray crystallography provides a static picture of the molecule in the solid state, NMR spectroscopy and computational modeling offer dynamic and solution-phase insights, which are often more relevant to the biological environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of molecules in solution.[8] For 2-substituted spiro[3.3]heptanes, a suite of 1D and 2D NMR experiments can provide a wealth of structural information.
-
¹H and ¹³C NMR: Provide information on the chemical environment of each proton and carbon atom, respectively.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over longer ranges (typically 2-3 bonds), which is crucial for establishing the connectivity across the spirocyclic core.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing critical information for determining the relative stereochemistry of substituents.[9]
Experimental Protocol: 2D NMR for Structural Elucidation
-
Sample Preparation: Dissolve a pure sample (1-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire a series of 2D NMR spectra (COSY, HSQC, HMBC, NOESY) on a high-field NMR spectrometer.
-
Data Processing and Analysis: Process the raw data to generate the 2D spectra. Analyze the cross-peaks in each spectrum to piece together the molecular structure. For instance, in a 2-substituted spiro[3.3]heptane, HMBC correlations from the protons on the substituent to the carbons of the spiro[3.3]heptane core would confirm the substitution pattern. NOESY correlations between the substituent and specific protons on the cyclobutane rings would help define its spatial orientation.[10]
Caption: Workflow for 2D NMR-based Structure Elucidation.
Computational Modeling
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful in silico approach to explore the conformational landscape and predict the most stable geometries of molecules.[11] This is especially valuable for flexible substituents on the rigid spiro[3.3]heptane core.
Methodology: Conformational Analysis with DFT
-
Initial Structure Generation: Build the 2-substituted spiro[3.3]heptane molecule in a molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers.
-
Geometry Optimization: Optimize the geometry of each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).
-
Energy Calculation and Boltzmann Averaging: Calculate the relative energies of the optimized conformers and determine their populations at a given temperature based on the Boltzmann distribution. This provides insight into the predominant conformation in the gas phase or with the inclusion of a solvent model.[12]
Caption: Workflow for Computational Conformational Analysis.
Comparison of Techniques
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Computational Modeling |
| State of Matter | Solid (Crystalline) | Solution | In Silico (Gas or Solvated) |
| Primary Information | Precise 3D atomic coordinates, bond lengths, angles, packing | Connectivity, relative stereochemistry, dynamics | Conformational energies, geometries, electronic properties |
| Key Advantage | Unambiguous, definitive 3D structure | Information on solution-phase behavior and dynamics | Predictive power, exploration of unstable intermediates |
| Key Limitation | Requires well-diffracting single crystals, static picture | Can be complex to interpret, less precise than X-ray | Accuracy depends on the level of theory, not experimental |
| Sample Requirement | High purity, single crystals | High purity, mg quantities | None (computational resources) |
Conclusion
For the definitive structural elucidation of 2-substituted spiro[3.3]heptanes, single-crystal X-ray crystallography remains the gold standard, providing an unambiguous and highly detailed picture of the molecule's solid-state conformation. However, a comprehensive understanding, particularly for applications in drug discovery where solution-phase behavior is paramount, is best achieved through a multi-technique approach. NMR spectroscopy provides essential information on the molecule's structure and dynamics in solution, while computational modeling offers valuable predictive insights into conformational preferences. The synergy of these three techniques provides a robust and self-validating system for the complete structural characterization of this important class of molecules, enabling researchers to confidently advance their drug development programs.
References
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Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9), e202316557. Available at: [Link].
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Takeda, K., et al. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry, 88(21), 15286-15296. Available at: [Link].
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Prysiazhniuk, K., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available at: [Link].
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Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(15), 2671-2687. Available at: [Link].
- Merck KGaA. New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals. Google Patents.
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Natho, P., et al. (2025). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. ResearchGate. Available at: [Link].
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Rakers, C., et al. (2023). Computational Analysis of Histamine Protonation Effects on H1R Binding. International Journal of Molecular Sciences, 24(9), 7939. Available at: [Link].
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Cappelli, C., Bronco, S., & Monti, S. (2005). Computational study of conformational and chiroptical properties of (2R,3S,4R)-(+)-3,3',4,4',7-flavanpentol. Chirality, 17(9), 577-89. Available at: [Link].
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YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Available at: [Link].
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Grygorenko, O. O., et al. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry, 80(13), 6659-6669. Available at: [Link].
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Papadourakis, M., & Vrontaki, E. (2007). Conformational analysis of compstatin analogues with molecular dynamics simulations in explicit water. Journal of Computer-Aided Molecular Design, 21(10-11), 583-595. Available at: [Link].
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Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate. Available at: [Link].
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Varga, B., et al. (2021). Stereoisomers of spiro[3.3]heptane-2,6-dicarboxylic acid linker (L). ResearchGate. Available at: [Link].
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Wikipedia. Spiroheptane. Available at: [Link].
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ETH Zurich. Structure Elucidation by NMR. Available at: [Link].
-
Stepan, A. F., et al. (2022). Ketoreductase-Catalyzed Access to Axially Chiral 2,6-Disubstituted Spiro[3.3]heptane Derivatives. Organic Letters, 24(18), 3431-3434. Available at: [Link].
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YouTube. (2015). Structure Elucidation of Impurities by 2D NMR Part II. Available at: [Link].
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Prysiazhniuk, K., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available at: [Link].
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BiŌkeanós. The Cambridge Structural Database. Available at: [Link].
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CCDC. Deposit a Structure in the CSD. Available at: [Link].
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Safety Operating Guide
2-ethynylspiro[3.3]heptan-2-ol proper disposal procedures
This guide outlines the proper disposal procedures for 2-ethynylspiro[3.3]heptan-2-ol , a high-energy, functionalized spirocyclic scaffold.[1]
Executive Summary: Treat This compound as a High-Energy Flammable Solid/Liquid . Its safety profile is dominated by the release of ring strain energy (~63 kcal/mol) upon combustion and the reactivity of the terminal alkyne.
-
Primary Hazard: Flammability and potential for rapid energy release.[1]
-
Chemical Incompatibility: Strictly avoid contact with Copper, Silver, and Mercury (forms explosive acetylides).[1] Avoid strong acids (exothermic rearrangement).[1]
-
Disposal Method: High-temperature incineration via an approved chemical waste contractor.[1]
-
Immediate Action: Segregate from heavy metals and strong oxidizers.[1]
Hazard Identification & Chemical Logic
To dispose of this compound safely, you must understand the "why" behind its reactivity. This molecule combines three distinct energetic features:
| Feature | Hazard Potential | Operational Implication |
| Spiro[3.3]heptane Core | High Ring Strain (~63 kcal/mol) .[1] The two cyclobutane rings possess significant potential energy.[1] | Upon incineration, this compound releases more heat per gram than typical aliphatic alcohols.[1] Waste streams must be diluted to prevent incinerator temperature spikes.[1] |
| Terminal Alkyne (-C≡CH) | Acetylide Formation .[1] The terminal proton is acidic (pKa ~25).[1] | CRITICAL: Do not use metal spatulas or dispose of in metal containers made of copper or brass. Acetylides of Cu/Ag are shock-sensitive explosives.[1] |
| Tertiary Alcohol (-OH) | Dehydration/Rearrangement .[1] | In the presence of strong acids, propargylic alcohols can undergo Rupe or Meyer-Schuster rearrangements, which are exothermic.[1] Keep waste streams neutral.[1] |
Pre-Disposal Stabilization & Packaging[1]
Before handing the waste over to environmental health and safety (EHS) or a contractor, the material must be stabilized.[1]
A. Solid Waste (Pure Compound)
If the material is a solid or neat oil:[1]
-
Dissolution (Recommended): Do not dispose of large quantities (>5g) as neat solid. Dissolve in a compatible combustible solvent (e.g., Ethanol, Acetone, or Ethyl Acetate) to a concentration of <10 wt% .[1]
-
Reasoning: Dilution acts as a heat sink during incineration, modulating the rapid release of ring-strain energy.[1]
-
-
Container Selection: Use High-Density Polyethylene (HDPE) or Borosilicate Glass .[1]
-
Prohibited: Metal cans (unless lined), specifically avoiding copper or brass fittings.[1]
-
B. Solution Waste (Reaction Mixtures)[1]
-
Quenching: If the waste contains unreacted reagents (e.g., Lithium acetylides or Grignards used to synthesize it), quench carefully with saturated Ammonium Chloride (
).[1] -
pH Adjustment: Ensure the waste stream is Neutral (pH 6-8).
-
Reasoning: Acidic conditions can trigger exothermic rearrangement of the propargylic alcohol moiety.
-
Disposal Workflow (Decision Tree)
The following flowchart outlines the operational logic for classifying and packaging the waste.
Figure 1: Operational decision tree for the stabilization and packaging of spiro-alkyne waste.
Compatibility Matrix
Use this table to determine what other waste streams can be combined with this compound.
| Chemical Class | Compatibility | Action / Risk |
| Combustible Solvents | Compatible | Acetone, Methanol, Ethanol, Ethyl Acetate are ideal carriers for incineration.[1] |
| Halogenated Solvents | Compatible | DCM, Chloroform. Segregate only if your waste contractor requires halogen separation (standard practice).[1] |
| Heavy Metals (Cu, Ag) | INCOMPATIBLE | Explosion Risk. Formation of Copper(I) or Silver(I) acetylides.[1] Never mix with metal catalyst waste streams.[1] |
| Strong Acids | INCOMPATIBLE | Exothermic polymerization or rearrangement.[1] Neutralize before combining. |
| Strong Bases | Caution | Deprotonation of alkyne ( |
Regulatory & Compliance (RCRA)[1]
While specific RCRA codes depend on the exact formulation, the pure compound generally falls under the following classifications for US EPA compliance:
-
D001 (Ignitable): Flash point is likely
(based on similar molecular weight alcohols and spiro compounds).[1] -
D003 (Reactivity): Potential applicability. While not a standard D003, the strained ring and alkyne suggest "potential for detonation" if heated under confinement. Recommendation: Label as "High Energy Organic" to alert disposal facility.[1]
Labeling Requirement: Ensure the waste tag explicitly reads:
"Flammable Liquid, N.O.S.[1] (Contains this compound).[1] Hazard: Terminal Alkyne - Do Not Contact with Copper." [1]
Emergency Procedures
Spill Cleanup (Lab Scale < 100g):
-
Evacuate & Ventilate: Remove ignition sources.
-
PPE: Wear nitrile gloves, lab coat, and safety glasses.[1]
-
Absorb: Use a non-combustible absorbent (Vermiculite or Sand).[1] Do not use paper towels (increases flammability surface area).[1]
-
Clean: Wipe area with acetone, then soap and water.[1]
-
Disposal: Place absorbent material into a wide-mouth HDPE jar. Do not seal tightly immediately (allow off-gassing if any reaction occurs), then cap and label.
Fire Fighting:
-
Media:
, Dry Chemical, or Alcohol-Resistant Foam.[1] -
Note: Water spray may be ineffective against the burning liquid but can keep surrounding containers cool.[1]
References
-
Spiro[3.3]heptane Ring Strain Data : Wiberg, K. B. (1986).[1] "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 25(4), 312–322.[1] Link (Establishes ring strain energy for spiro-systems).[1]
-
Terminal Alkyne Safety : Bretherick's Handbook of Reactive Chemical Hazards.[1] "Acetylenic Compounds."[1] (Standard reference for acetylide hazards with Cu/Ag).
-
Propargylic Alcohol Rearrangements : Swamy, N. K., et al. (2012).[1] "Meyer-Schuster Rearrangement of Propargylic Alcohols." Chemical Reviews. (Validates acid-sensitivity of the functional group).
-
EPA RCRA Orientation Manual : U.S. Environmental Protection Agency.[1] (2014).[1] "Resource Conservation and Recovery Act (RCRA) Orientation Manual." Link
Sources
Navigating the Uncharted: A Safety-First Guide to Handling 2-ethynylspiro[3.3]heptan-2-ol
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, novel molecules are the stepping stones to groundbreaking therapies. 2-ethynylspiro[3.3]heptan-2-ol, a unique spirocyclic compound, represents such a frontier. As with any new chemical entity, a thorough understanding of its safe handling is not just a regulatory requirement, but a cornerstone of scientific integrity and laboratory safety. This guide provides essential, immediate safety and logistical information for the operational use and disposal of this compound, empowering you to conduct your research with confidence and precision.
Hazard Analysis: A Proactive Approach to Safety
-
Flammability: Like many organic solvents and alcohols, this compound is likely to be a flammable liquid and vapor. All work should be conducted away from ignition sources such as heat, sparks, and open flames.[1]
-
Skin and Eye Irritation: Compounds with similar functional groups are known to cause skin irritation and serious eye irritation. Direct contact with the skin and eyes must be avoided.
-
Respiratory Tract Irritation: Inhalation of vapors may cause respiratory irritation.[2] Handling should occur in a well-ventilated area, preferably within a chemical fume hood.
Table 1: Hazard Identification and Mitigation
| Potential Hazard | Rationale based on Structural Analogs | Primary Mitigation Strategy |
| Flammable Liquid and Vapor | Presence of a low molecular weight alcohol functional group. | Work in a well-ventilated area, away from ignition sources. Use non-sparking tools.[3] |
| Skin Irritation | Common characteristic of many organic chemicals. | Avoid direct skin contact through appropriate gloves and lab coat.[4][5] |
| Serious Eye Irritation | A significant risk with many laboratory chemicals. | Wear safety goggles or a face shield to protect eyes from splashes.[4][6] |
| Respiratory Irritation | Potential for vapor inhalation. | Handle within a certified chemical fume hood.[7] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for minimizing exposure to this compound. The following PPE is mandatory when handling this compound.
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement.[4][8] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A flame-resistant lab coat is recommended.[4] Long pants and closed-toe shoes are required laboratory attire.[8]
-
Hand Protection: Chemical-resistant gloves are essential.[9] Nitrile gloves are a common choice for general laboratory use, but it is crucial to check the manufacturer's compatibility chart for specific chemicals whenever possible.[4] Given the unknown nature of this compound, double gloving can provide an additional layer of protection.
-
Respiratory Protection: All handling of this compound that may generate vapors should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[7][10]
Caption: PPE Selection Workflow for this compound.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Gather all necessary materials, including the compound, solvents, glassware, and waste containers.
-
Don all required PPE as outlined in the section above.
-
Have a spill kit readily accessible.[10]
-
-
Handling:
-
Conduct all manipulations of the compound within the chemical fume hood.
-
Use non-sparking tools to prevent ignition of flammable vapors.[3]
-
Ground and bond containers when transferring large quantities to prevent static discharge.
-
Avoid direct contact with the substance. Use spatulas and other appropriate tools for transfer.
-
Keep containers tightly closed when not in use to minimize vapor release.
-
-
Post-Handling:
-
Thoroughly clean the work area after use.
-
Decontaminate any equipment that has come into contact with the compound.
-
Remove gloves using the proper technique to avoid skin contamination and dispose of them in the appropriate waste stream.
-
Wash hands thoroughly with soap and water after removing PPE.[11]
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its contaminated waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste contaminated with this compound, including excess material, contaminated gloves, and paper towels, must be collected in a designated, properly labeled hazardous waste container.[12]
-
Waste Container: The waste container must be made of a material compatible with the chemical, be in good condition, and have a secure lid.[13] Label the container clearly as "Hazardous Waste" and list the chemical constituents.
-
Disposal Pathway: Follow your institution's hazardous waste disposal procedures.[14] Do not dispose of this chemical down the drain or in the regular trash.[15] The waste should be handled by a licensed hazardous waste disposal facility.
Caption: Disposal Workflow for this compound Waste.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure environment for scientific advancement.
References
- TCI Chemicals. (2025-11-19). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024-07-13). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025-12-23). SAFETY DATA SHEET.
- Marine Public. (n.d.). Advanced Chemical Terminal Safety: Key Practices & Principles.
- Fisher Scientific. (2025-12-23). SAFETY DATA SHEET.
- ChemicalBook. (2025-09-27). Chemical Safety Data Sheet MSDS / SDS - 2-oxa-6-azaspiro[3.3]heptane.
- Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- Lab Manager. (2009-07-30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
- National Science Teachers Association. (n.d.). Safer Handling of Alcohol in the Laboratory.
- Brainly. (2023-03-28). What special precautions should be used when performing the Lucas test?.
- BCcampus Open Publishing. (n.d.). Precautions When Using Hazardous Materials – Workplace Safety in the Foodservice Industry.
- Gexcon. (n.d.). Ethanol: Associated hazards and safety measures - Blog.
- Lab Safety. (2025-11-06). Personal Protective Equipment.
- Quora. (2016-12-12). What are the safety precautions taken when handling ethanol?.
- GAIACA. (2022-04-11). How to Dispose of Chemical Waste in a Lab Correctly.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- American Chemical Society. (n.d.). Hazardous Waste and Disposal.
- Environmental Health & Safety (EHS). (n.d.). Chemical Waste.
Sources
- 1. marinepublic.com [marinepublic.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Precautions When Using Hazardous Materials – Workplace Safety in the Foodservice Industry [opentextbc.ca]
- 6. Ethanol: Associated hazards and safety measures - Blog [gexcon.com]
- 7. brainly.com [brainly.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
- 10. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 11. quora.com [quora.com]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 14. acs.org [acs.org]
- 15. ethz.ch [ethz.ch]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
